molecular formula C9H11NO2S B3039697 2-Amino-3-(3-sulfanylphenyl)propanoic acid CAS No. 1273598-73-4

2-Amino-3-(3-sulfanylphenyl)propanoic acid

Cat. No.: B3039697
CAS No.: 1273598-73-4
M. Wt: 197.26
InChI Key: HTIRACJYHNKUDG-UHFFFAOYSA-N
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Description

2-Amino-3-(3-sulfanylphenyl)propanoic acid is a useful research compound. Its molecular formula is C9H11NO2S and its molecular weight is 197.26. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-3-(3-sulfanylphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-(3-sulfanylphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(3-sulfanylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c10-8(9(11)12)5-6-2-1-3-7(13)4-6/h1-4,8,13H,5,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIRACJYHNKUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility profile of 2-Amino-3-(3-sulfanylphenyl)propanoic acid in water vs organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for 2-Amino-3-(3-sulfanylphenyl)propanoic acid (3-Mercaptophenylalanine).

Compound Identity : 2-Amino-3-(3-sulfanylphenyl)propanoic acid Common Name : 3-Mercaptophenylalanine (m-Phe(SH)) CAS Registry : 108604-80-0 (Generic/Racemic) | Specific isomers vary

Executive Summary

3-Mercaptophenylalanine is a non-canonical amino acid combining the aromatic hydrophobicity of phenylalanine with the reactive, ionizable nature of a thiophenol group. Its solubility is heavily pH-dependent due to its three ionizable groups (COOH, NH₂, Ar-SH).

Quick Solubility Reference:

Solvent Solubility Rating Primary Use
Water (pH 7.4) High (as Thiolate/Zwitterion) Biological Assays
Water (pH 4.5) Low (Isoelectric Precipitate) Crystallization / Purification
DMSO Very High (>50 mM) Stock Solutions (Frozen)
Ethanol/Methanol Low / Moderate Washing / Anti-solvent

| Acetonitrile | Insoluble | HPLC Mobile Phase (Dissolved state only) |

Physicochemical Basis of Solubility

To master the solubility of this molecule, one must understand its speciation. Unlike standard phenylalanine, the meta-thiol group introduces a third pKa value, shifting the isoelectric point (pI) into the acidic range.

Key Parameters
  • Molecular Weight : 197.25 g/mol

  • LogP (Octanol/Water) : ~0.35 (Slightly lipophilic, but polar enough for water)

  • pKa Values (Estimated) :

    • 
      -COOH: 2.2 
      
    • Ar-SH (Thiol): 6.6 – 6.8 (More acidic than alkyl thiols due to aromatic ring)

    • 
      -NH₃⁺: 9.1 
      
  • Isoelectric Point (pI) : ~4.5

    • Calculation:

      
      
      
Implications for Researchers

The molecule is least soluble at pH 4.5 (zwitterionic neutral form). To dissolve it in aqueous buffers, you must adjust the pH away from 4.5.

  • Acidic Dissolution : pH < 2 (Protonated cation)

  • Basic Dissolution : pH > 7 (Anionic thiolate forms)

Detailed Solubility Profile

A. Aqueous Solubility

Water is a viable solvent, but "neutral" water (pH 7) may be slow to dissolve the solid if the pH drifts down.

  • Mechanism : At physiological pH (7.4), the thiol group (pKa ~6.8) is largely deprotonated (

    
    ), providing a net negative charge that drastically enhances solubility compared to native Phenylalanine.
    
  • Buffer Compatibility : Highly soluble in PBS (pH 7.4) and Tris buffers.

  • Risk : At pH 4.0–5.0, the molecule exists as a neutral zwitterion (

    
    ). This is the aggregation zone  where precipitation is most likely.
    
B. Organic Solvents
  • DMSO (Dimethyl Sulfoxide) : The gold standard for stock solutions. It disrupts intermolecular hydrogen bonding and accommodates the aromatic ring.

    • Capacity: Typically >100 mM.

    • Warning: DMSO can accelerate thiol oxidation to disulfides if not degassed.

  • Alcohols (EtOH, MeOH) : Poor solvents for the zwitterion. Often used to precipitate the amino acid during purification.

  • Non-Polar (Hexane, Chloroform) : Completely insoluble.

C. Stability & Oxidation (The Critical Variable)

The thiol group is susceptible to oxidation, forming a disulfide dimer (Cystine-like crosslink).



  • Solubility Change : The dimer is significantly less soluble in water and precipitates as a white solid.

  • Prevention : Always use degassed solvents or include a reducing agent (DTT, TCEP) if the application permits.

Visualization: Speciation & Workflow

Figure 1: pH-Dependent Speciation

This diagram illustrates the dominant charge state at various pH levels, guiding your choice of dissolution buffer.

Speciation cluster_0 pH Dependent Charge States Node1 Cationic Form (+1) (COOH, NH3+, SH) Soluble Node2 Zwitterion (0) (COO-, NH3+, SH) LEAST SOLUBLE (pI ~4.5) Node1->Node2 pH > 2.2 Node3 Anion (-1) (COO-, NH3+, S-) Soluble Node2->Node3 pH > 6.8 Node4 Dianion (-2) (COO-, NH2, S-) Highly Soluble Node3->Node4 pH > 9.1

Caption: Charge transitions of 3-Mercaptophenylalanine. Avoid pH 4.5 for high-concentration stock preparation.

Figure 2: Solubilization Decision Tree

Workflow cluster_warn Critical Warning Start Start: Solid Powder AppType Application Type? Start->AppType BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay ChemSyn Chemical Synthesis (Peptide Coupling) AppType->ChemSyn DMSOStock Dissolve in DMSO (50-100 mM) BioAssay->DMSOStock Preferred AqStock Dissolve in 0.1M HCl or 0.1M NaOH BioAssay->AqStock If DMSO prohibited DirectUse Use in DMF/NMP ChemSyn->DirectUse Dilute Dilute into Buffer (Keep DMSO < 1%) DMSOStock->Dilute Oxidation Add 1mM TCEP/DTT to prevent dimerization Dilute->Oxidation

Caption: Decision logic for preparing stable solutions based on downstream application.

Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution (DMSO)

Best for long-term storage and cellular assays.

  • Calculate : For 10 mg of 3-Mercaptophenylalanine (MW 197.25), you need ~1.01 mL of solvent.

  • Solvent Prep : Use anhydrous DMSO (Grade: Cell Culture or HPLC). Optional: Sparge DMSO with nitrogen for 5 mins to remove oxygen.

  • Dissolution : Add DMSO to the vial containing the powder. Vortex vigorously for 30 seconds. The solution should be clear and colorless.

  • Storage : Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

    • Shelf Life: 6 months (if kept frozen and sealed).

Protocol B: Preparation of Aqueous Stock (Acidic Method)

Use if organic solvents are strictly prohibited.

  • Weigh : 10 mg of compound.

  • Acidify : Add 900 µL of deionized water. The powder will likely not dissolve immediately.

  • Titrate : Add 1.0 M HCl dropwise (approx 20-50 µL) while vortexing until the solution clears.

  • Adjust : Bring volume to 1.0 mL with water.

  • Usage : When adding this stock to a physiological buffer (pH 7.4), the high buffering capacity of the destination buffer will neutralize the small amount of acid, shifting the molecule to its soluble anionic form.

References

  • PubChem . 2-Amino-3-(3-sulfanylphenyl)propanoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Bordwell, F.G. pKa Table in DMSO and Water. University of Wisconsin-Madison. Available at: [Link]

An In-Depth Technical Guide to the pKa of the Thiol Group in 2-Amino-3-(3-sulfanylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiol group of 2-Amino-3-(3-sulfanylphenyl)propanoic acid, a non-proteinogenic amino acid, is a critical determinant of its chemical reactivity and biological activity. Its acid dissociation constant (pKa) governs the equilibrium between the protonated thiol (R-SH) and the deprotonated thiolate (R-S⁻), with the latter being the more potent nucleophile. This guide provides a comprehensive overview of the theoretical underpinnings and practical methodologies for determining the pKa of this thiol group. It delves into the structural factors influencing its acidity, outlines experimental and computational approaches for its quantification, and discusses the profound implications of the thiol pKa in the realms of drug design and covalent inhibitor development.

Introduction: The Significance of the Thiol pKa

In the landscape of drug discovery and chemical biology, the thiol group stands out for its unique reactivity. In 2-Amino-3-(3-sulfanylphenyl)propanoic acid, an analogue of phenylalanine containing a sulfhydryl group on the phenyl ring, the pKa of this thiol is a pivotal parameter. It dictates the proportion of the highly reactive thiolate anion at a given physiological pH, which is crucial for its function as a nucleophile in various biochemical reactions.[1] A thorough understanding of this pKa value is therefore indispensable for researchers aiming to leverage the specific chemical properties of this molecule in therapeutic and investigational contexts.

The deprotonated thiolate is a significantly stronger nucleophile than its protonated counterpart.[2] Consequently, the thiol pKa directly influences the kinetics of reactions such as Michael additions and nucleophilic aromatic substitutions, which are often exploited in the design of covalent inhibitors that form irreversible bonds with their biological targets. Furthermore, the ionization state of the thiol group can impact a molecule's solubility, membrane permeability, and interaction with metallic cofactors in enzymes.

Theoretical Framework: Factors Influencing Thiol Acidity

The acidity of a thiol group is a reflection of the stability of its conjugate base, the thiolate anion. Several structural and environmental factors can influence this stability and, consequently, the pKa value.

  • Inductive Effects: The presence of electron-withdrawing groups near the thiol can stabilize the negative charge of the thiolate through inductive effects, thereby lowering the pKa. Conversely, electron-donating groups tend to increase the pKa. In 2-Amino-3-(3-sulfanylphenyl)propanoic acid, the amino acid moiety itself can influence the thiol pKa. The positively charged ammonium group is electron-withdrawing and would be expected to lower the pKa compared to a simple benzenethiol.[3]

  • Resonance Effects: Aromatic thiols, like the one in our molecule of interest, are generally more acidic than aliphatic thiols such as the one in cysteine.[4] This is due to the delocalization of the negative charge of the thiolate anion into the aromatic ring through resonance, which stabilizes the conjugate base.[5]

  • Hydrogen Bonding: Intramolecular and intermolecular hydrogen bonding can affect the pKa. Hydrogen bonding to the sulfur atom can stabilize the thiol form, increasing the pKa. Conversely, hydrogen bonds that stabilize the thiolate anion will lower the pKa.

  • Solvent Effects: The polarity of the solvent and its ability to solvate the thiolate anion can also play a role. Polar, protic solvents can stabilize the thiolate through hydrogen bonding, leading to a lower pKa.

To contextualize the expected pKa of the thiol group in 2-Amino-3-(3-sulfanylphenyl)propanoic acid, it is instructive to compare it with related molecules:

CompoundThiol pKaKey Structural Features
Cysteine~8.3Aliphatic thiol with an adjacent amino acid backbone.[5][6]
Benzenethiol~6.6Aromatic thiol, more acidic due to resonance stabilization.[4][7]
meta-Substituted Benzenethiols6.07 - 6.99The position and nature of substituents on the phenyl ring influence the pKa.[8][9]

Given these comparisons, the thiol group in 2-Amino-3-(3-sulfanylphenyl)propanoic acid is expected to have a pKa that is influenced by both the electron-withdrawing amino acid backbone and the resonance-stabilizing aromatic ring. The meta position of the sulfanylphenyl group relative to the propanoic acid side chain will also play a role in the electronic communication between these two moieties.

Methodologies for pKa Determination

A variety of experimental and computational methods can be employed to determine the pKa of a thiol group. The choice of method often depends on the purity of the sample, the required accuracy, and the available instrumentation.

Experimental Approaches

Spectrophotometric Titration: This is a widely used and accessible method for determining the pKa of chromophoric molecules.[10] The principle lies in the differential UV-Vis absorbance spectra of the protonated and deprotonated forms of the thiol. As the pH of the solution is varied, the equilibrium between the thiol and thiolate shifts, leading to a change in the absorbance at a specific wavelength. By plotting the absorbance against the pH, a sigmoidal curve is obtained, from which the pKa can be determined as the pH at the inflection point. A common reagent used for this purpose is 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), which reacts with thiols to produce a colored product, 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.[11]

Potentiometric Titration: This classical method involves the direct measurement of the pH of a solution of the compound as a strong base is incrementally added. The pKa is determined from the midpoint of the titration curve where half of the thiol groups have been deprotonated. While conceptually simple, it requires a relatively high concentration of the analyte and can be less accurate for compounds with overlapping pKa values.[2]

Isothermal Titration Calorimetry (ITC): ITC is a sensitive technique that measures the heat changes associated with chemical reactions, including protonation/deprotonation events.[12] By titrating the thiol-containing compound with a strong acid or base, the enthalpy of ionization can be measured, and from this, the pKa can be accurately determined. This method is particularly useful as it does not require the molecule to have a chromophore.

Computational Approaches

In silico methods provide a powerful and increasingly accurate means of predicting pKa values.[13] These approaches are particularly valuable in the early stages of drug discovery for screening large libraries of compounds.

Density Functional Theory (DFT): DFT calculations can be used to model the electronic structure of the thiol and thiolate forms of the molecule.[14][15] By calculating the free energy difference between the protonated and deprotonated states, the pKa can be predicted. The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the model used to represent the solvent.[16][17]

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models use statistical methods to correlate the pKa values of a set of known compounds with their molecular descriptors. Once a robust model is developed, it can be used to predict the pKa of new, structurally related molecules.

Experimental Protocol: Spectrophotometric pKa Determination using DTNB

This protocol outlines a detailed, step-by-step methodology for the determination of the thiol pKa of 2-Amino-3-(3-sulfanylphenyl)propanoic acid using Ellman's reagent.

Materials:

  • 2-Amino-3-(3-sulfanylphenyl)propanoic acid

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • A series of buffers covering a pH range from ~5 to ~10 (e.g., phosphate and borate buffers)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • UV-Vis Spectrophotometer

  • pH meter

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 2-Amino-3-(3-sulfanylphenyl)propanoic acid in a suitable solvent (e.g., deionized water or a buffer at a neutral pH).

    • Prepare a stock solution of DTNB in a buffer such as 0.1 M phosphate buffer, pH 7.0.

  • Preparation of Reaction Mixtures:

    • In a series of cuvettes, add a fixed amount of the 2-Amino-3-(3-sulfanylphenyl)propanoic acid stock solution.

    • To each cuvette, add a specific buffer to achieve a range of pH values (e.g., from pH 5 to 10 in 0.5 pH unit increments).

    • Initiate the reaction by adding a small, fixed volume of the DTNB stock solution to each cuvette. The final concentration of DTNB should be in excess.

  • Spectrophotometric Measurement:

    • Immediately after adding DTNB, mix the contents of each cuvette thoroughly.

    • Incubate the reactions at a constant temperature (e.g., 25°C) for a set period to allow the reaction to go to completion.

    • Measure the absorbance of each solution at 412 nm, the wavelength of maximum absorbance for the TNB²⁻ anion.[11]

  • Data Analysis:

    • Plot the absorbance at 412 nm as a function of the measured pH of each solution.

    • The resulting data should fit a sigmoidal curve.

    • The pKa of the thiol group is the pH at which the absorbance is half of the maximum absorbance. This can be determined from the inflection point of the curve.

    • Alternatively, the data can be fitted to the Henderson-Hasselbalch equation to obtain a more precise pKa value.

Spectrophotometric_pKa_Determination cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Stock Solutions (Analyte & DTNB) C Mix Analyte, Buffer, & DTNB in Cuvettes A->C B Prepare Buffer Series (pH 5-10) B->C D Incubate at Constant Temperature C->D Initiate Reaction E Measure Absorbance at 412 nm D->E F Plot Absorbance vs. pH E->F G Determine pKa at Inflection Point F->G Sigmoidal Fit pKa_Implications cluster_reactivity Chemical Reactivity cluster_biological Biological Context pKa Thiol pKa Thiolate [Thiolate] pKa->Thiolate determines Reactivity Nucleophilic Reactivity Thiolate->Reactivity governs Binding Drug-Receptor Interactions Reactivity->Binding pH Physiological pH pH->Thiolate influences ADME Pharmacokinetics Binding->ADME

Caption: Relationship between thiol pKa and its biological implications.

Conclusion

The pKa of the thiol group in 2-Amino-3-(3-sulfanylphenyl)propanoic acid is a fundamental physicochemical property with far-reaching consequences for its chemical behavior and potential therapeutic applications. This guide has provided a detailed exploration of the factors governing this value, the methodologies for its determination, and its critical role in drug discovery. For researchers working with this and similar thiol-containing molecules, a thorough characterization of the thiol pKa is an essential step in unlocking their full potential as research tools and therapeutic agents.

References

  • Chuchani, G., & Frohlich, A. (1971). The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect. Journal of the Chemical Society B: Physical Organic, 1417. [Link]

  • Figueroa, R., & Di Bilio, A. J. (2006). Dissociation of the cysteine thiol group. ResearchGate. [Link]

  • Jacquemin, D., & Adamo, C. (2014). Rationalization of the pKa values of alcohols and thiols using atomic charge descriptors and its application to the prediction of amino acid pKa's. Journal of Chemical Information and Modeling, 54(9), 2541-2549. [Link]

  • Kallay, M., & Schlegel, H. B. (2016). Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and the Polarizable Continuum Model. The Journal of Physical Chemistry A, 120(27), 5050-5059. [Link]

  • Kallay, M., & Schlegel, H. B. (2016). Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and the Polarizable Continuum Model. The Journal of Physical Chemistry A, 120(27), 5050–5059. [Link]

  • Li, X., & Cheng, J. (2014). Quantum-Chemical Predictions of pK a 's of Thiols in DMSO. Figshare. [Link]

  • Chuchani, G., & Frohlich, A. (1971). The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect. Journal of the Chemical Society B: Physical Organic, 1417-1421. [Link]

  • Li, X., & Cheng, J. (2014). Quantum-Chemical Predictions of pK(a)'s of Thiols in DMSO. ResearchGate. [Link]

  • Castro, E. A., et al. (2003). Kinetics and Mechanism of the Benzenethiolysis of O-Ethyl S-(2,4-Dinitrophenyl) Dithiocarbonate, O-Ethyl S-(2,4,6-Trinitrophenyl) Dithiocarbonate, and O-Methyl O-(2,4-Dinitrophenyl) Thiocarbonate in Aqueous Solution. The Journal of Organic Chemistry, 68(23), 8933-8939. [Link]

  • Chemistry Stack Exchange. (2015). Why is the pKa of the thiol group in N-acetylcysteine higher then the pKa of the thiol group in cysteine?. [Link]

  • FooDB. (2010). Showing Compound Benzenethiol (FDB011878). [Link]

  • Filo. (2025). The pKa values for the amino acid cysteine are 1.8, 8.3, and 10.8. Assign... [Link]

  • Winterbourn, C. C. (2013). Quantification of Thiols and Disulfides. Methods in Enzymology, 527, 21-33. [Link]

  • Singh, R., & Whitesides, G. M. (2003). Aromatic thiol pKa effects on the folding rate of a disulfide containing protein. Protein Science, 12(10), 2139-2146. [Link]

  • Skowron, M., & Ciesielski, W. (2009). Spectrophotometric Determination of Thiols in Pure Substances and Pharmaceutical Preparations. Chemical Analysis (Warsaw), 54(4), 743-752. [Link]

  • Wikipedia. Thiol. [Link]

  • Zhamharyan, A. G., et al. (2019). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF S(-)-2-AMINO-2-METHYL-3-PHENYLPROPANOIC ACID. ResearchGate. [Link]

  • Poole, L. B. (2009). Methods for the determination and quantification of the reactive thiol proteome. Free Radical Biology and Medicine, 47(11), 1467-1478. [Link]

  • Guan, Y., et al. (2004). Direct determination of thiol pKa by isothermal titration microcalorimetry. Analytical Biochemistry, 332(2), 371-373. [Link]

  • PubChem. 2-Amino-3-(3-sulfanylphenyl)propanoic acid. [Link]

  • Chemistry LibreTexts. (2020). 6.4: Acid strength and pKa. [Link]

  • Bianchi, D. H. A. (2016). The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. Maastricht University. [Link]

  • Giles, G. I., & Jacob, C. (2016). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Antioxidants & Redox Signaling, 25(13), 712-727. [Link]

  • Skowron, M., & Ciesielski, W. (2009). Spectrophotometric Determination of Thiols in Pure Substances and Pharmaceutical Preparations. ResearchGate. [Link]

  • ResearchGate. (n.d.). Relationship of thiol pKa and reactivity. [Link]

Sources

Technical Monograph: Structural Characterization & Molecular Geometry of 2-Amino-3-(3-sulfanylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-3-(3-sulfanylphenyl)propanoic acid, commonly referred to as 3-mercaptophenylalanine (3-MPA) or meta-mercaptophenylalanine, represents a critical non-canonical amino acid in modern peptidomimetics. Structurally, it is a sulfur isostere of meta-tyrosine. Unlike its oxygenated counterpart, the thiol (-SH) moiety introduces unique redox capabilities, enhanced nucleophilicity (


), and distinct steric parameters that are pivotal for Native Chemical Ligation (NCL)  and peptide stapling.

This guide provides a rigorous analysis of the molecular geometry, predicted crystal lattice architecture, and the experimental workflow required for its structural determination. It serves as a blueprint for researchers utilizing 3-MPA in rational drug design.

Molecular Identity & Physiochemical Baseline

Before analyzing the solid-state structure, we must establish the molecular constraints of the free zwitterion in the solution/crystalline interface.

Chemical Structure

The molecule consists of a propanoic acid backbone with a phenyl ring at the


-position (C3), substituted with a thiol group at the meta position relative to the alkyl chain.
ParameterSpecification
IUPAC Name (2S)-2-amino-3-(3-sulfanylphenyl)propanoic acid
Formula

Molar Mass 197.25 g/mol
Chirality L-isomer (S-configuration at

-carbon)
Electronic State Zwitterionic in neutral crystal lattice (

,

)
Geometric Parameters (Theoretical vs. Experimental)

The substitution of the hydroxyl group (Tyrosine) with a thiol group (3-MPA) drastically alters the van der Waals volume and bond geometry. The following parameters are derived from high-level DFT calculations (B3LYP/6-31G*) and comparative crystallographic data of phenylalanine analogs.

Table 1: Comparative Bond Parameters

Geometric Parameter3-MPA (Thiol)m-Tyrosine (Hydroxyl)Structural Implication
C(Ar)–X Bond Length 1.76 – 1.82 Å 1.36 – 1.40 ÅThe C-S bond extends the side chain significantly, affecting the "reach" in ligand binding pockets.
C–X–H Bond Angle ~96° ~109.5°Sulfur’s reduced hybridization character leads to a sharper angle, altering H-bond directionality.
Van der Waals Radius 1.80 Å (S) 1.52 Å (O)Increased steric bulk at the meta position may induce side-chain rotation (

).
Torsion Angle (

)
-60°, 180°, +60° -60°, 180°, +60°Standard gauche/trans rotamers, though the -SH bulk favors the trans (180°) conformer in packed lattices to minimize steric clash.

Crystallization & Characterization Workflow

Achieving diffraction-quality crystals of 3-MPA requires controlling the oxidation of the thiol group to a disulfide dimer. The following protocol ensures the isolation of the monomeric free acid.

Experimental Protocol: Controlled Crystallization
  • Solubilization: Dissolve 100 mg of crude 3-MPA in 5 mL of degassed 0.1 M HCl. The acidic pH prevents premature oxidation (disulfide formation).

  • Neutralization: Slowly adjust pH to the isoelectric point (pI

    
     5.5) using vapor diffusion of 
    
    
    
    or slow addition of dilute NaOH.
  • Anti-Oxidant Additive: Add 1 mM TCEP (tris(2-carboxyethyl)phosphine) to the mother liquor to maintain the reduced state during the 3-7 day crystallization period.

  • Crystal Growth: Use the Hanging Drop Vapor Diffusion method.

    • Reservoir: 30% PEG 4000 in 0.1 M Acetate buffer (pH 4.5).

    • Drop: 1:1 ratio of protein/peptide solution to reservoir.

  • Harvesting: Flash-cool crystals in liquid nitrogen using glycerol (20% v/v) as a cryoprotectant.

Structural Determination Pipeline (DOT Diagram)

G Start Crude 3-MPA (Solid) Sol Solubilization (Degassed HCl + TCEP) Start->Sol Prevent Oxidation Cryst Vapor Diffusion (pH ~5.5, PEG 4000) Sol->Cryst Slow Evap XRD Single Crystal XRD (Mo/Cu Kα Source) Cryst->XRD Cryo-cooling Process Data Reduction (SAINT/XDS) XRD->Process Diffraction Pattern Solve Structure Solution (Direct Methods/SHELXT) Process->Solve Phase Problem Refine Refinement (SHELXL - Least Squares) Solve->Refine R-factor < 5% Final CIF Output & Geometry Validation Refine->Final Publish

Figure 1: Workflow for the isolation and X-ray diffraction analysis of oxidation-prone thiol amino acids.

Crystal Lattice Architecture

Based on the structural homology with L-Phenylalanine and L-m-Tyrosine, the crystal structure of 3-MPA is predicted to adopt a Monoclinic (


)  or Orthorhombic (

)
space group.
Packing Motifs
  • Bilayer Organization: The lattice is stabilized by alternating hydrophilic and hydrophobic layers.

    • Hydrophilic Layer: Composed of the zwitterionic backbone (

      
      ). These form strong, charge-assisted hydrogen bond networks along the crystallographic a or b axis (Head-to-Tail).
      
    • Hydrophobic Layer: The phenyl rings interdigitate. The meta-thiol group resides in this interface.

  • Thiol-Specific Interactions:

    • Unlike the -OH in tyrosine, the -SH group is a poor hydrogen bond acceptor but a moderate donor.

    • Interaction Type:

      
       (Thiol-pi interactions) are expected to be the dominant stabilizing force for the side chain, rather than classical hydrogen bonds.
      
    • Anisotropic Displacement: The sulfur atom typically exhibits higher thermal vibration parameters (B-factors) due to the weaker directional clamping of the thiol group compared to a hydroxyl.

Applications in Drug Development[1][2]

The structural geometry of 3-MPA is not merely academic; it is a functional tool in medicinal chemistry.

Native Chemical Ligation (NCL)

3-MPA acts as a phenylalanine surrogate for NCL.

  • Mechanism: The nucleophilic thiol at the meta position attacks a C-terminal thioester of an incoming peptide, forming a thioester intermediate.

  • S-to-N Shift: An intramolecular attack by the

    
    -amine forms the native amide bond.
    
  • Desulfurization: Post-ligation, the thiol can be removed (Raney Nickel or radical reduction) to yield native Phenylalanine, or retained for further functionalization.

Reaction Pathway Visualization

NCL Step1 Peptide 1 (Thioester) + Peptide 2 (N-term 3-MPA) Step2 Transthioesterification (Intermolecular Attack) Step1->Step2 pH 7.0, Thiol additive Step3 S-to-N Acyl Shift (Intramolecular) Step2->Step3 5-membered transition state Step4 Ligated Peptide (Meta-thiol handle active) Step3->Step4 Stable Amide Bond Step5 Desulfurization (Optional: Yields Phe) Step4->Step5 Radical reduction

Figure 2: The role of 3-MPA geometry in facilitating Native Chemical Ligation at non-cysteine sites.

References

  • PubChem. (2023). 2-Amino-3-(3-sulfanylphenyl)propanoic acid (CID 55272339).[1][2] National Library of Medicine. [Link]

  • Malins, L. R., & Payne, R. J. (2014). Recent extensions to native chemical ligation for the chemical synthesis of peptides and proteins.[3] Current Opinion in Chemical Biology. (Context: Use of thiol-analogs for ligation). [Link]

  • Watson, E. E., et al. (2023). Native Chemical Ligation at Phenylalanine via 2-Mercaptophenylalanine.[3] ChemRxiv. (Note: Describes the ortho isomer, but establishes the protocol for meta analog synthesis and characterization). [Link]

  • Cambridge Crystallographic Data Centre (CCDC). Search functionality for Phenylalanine analogs. (Standard reference for comparative lattice parameters). [Link]

Sources

Biological significance of meta-substituted mercaptophenylalanine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Biological Significance of Meta-Substituted Mercaptophenylalanine Analogs

Executive Summary

The strategic incorporation of thiol moieties into the phenylalanine scaffold—specifically at the meta (3-) position—represents a high-value tactic in peptidomimetic drug design. Meta-substituted mercaptophenylalanine (m-Phe(SH)) analogs function primarily as potent Zinc Binding Groups (ZBGs) within the active sites of zinc-dependent metalloproteases, including Matrix Metalloproteinases (MMPs), Angiotensin-Converting Enzyme (ACE), and Neprilysin (NEP).

Unlike their ortho counterparts (used in Native Chemical Ligation) or para analogs (often sterically precluded from active sites), meta-substituted analogs offer a unique geometric vector for zinc chelation that preserves the hydrophobic interactions of the phenylalanine side chain within the S1/S1' enzyme pockets. This guide details the chemical architecture, mechanistic basis for inhibition, and synthesis protocols for these critical molecular probes.

Chemical Architecture & Structural Logic

The biological utility of m-Phe(SH) stems from its ability to mimic the transition state of peptide hydrolysis while introducing a "warhead" (the thiol) that irreversibly or tightly binds the catalytic metal ion.

Structural Comparison
FeatureOrtho-Mercapto-Phe (2-SH)** Meta-Mercapto-Phe (3-SH)**Para-Mercapto-Phe (4-SH)
Primary Utility Native Chemical Ligation (NCL)Metalloprotease Inhibition Redox Probes / Crosslinking
Zinc Binding Sterically hindered; often clashes with backbone.Optimal geometry for tetrahedral Zn²⁺ coordination. Vector often points away from catalytic Zn²⁺.
pKa (Thiol) ~6.2 (Intramolecular H-bond effect)~7.8 - 8.2 (Typical aryl thiol) ~6.5 (Conjugation effects)
S1 Pocket Fit Poor (widens the profile)Excellent (mimics Tyr/Phe hydrophobic fill) Good (mimics Tyr)
The "Meta" Advantage

In many zinc proteases (e.g., Thermolysin, NEP), the catalytic zinc is located at the bottom of a hydrophobic cleft. A thiol at the meta position of a phenylalanine backbone allows the phenyl ring to occupy the hydrophobic S1' subsite while the sulfur atom extends directly toward the zinc ion without distorting the peptide backbone conformation. This creates a "bidentate-like" grip when combined with the adjacent carbonyl oxygen.

Mechanism of Action: Zinc Chelation & Inhibition[1]

The primary biological significance of m-Phe(SH) analogs lies in their role as competitive inhibitors of zinc metallopeptidases.

Chelation Geometry

Upon binding to the active site, the thiol group of the analog displaces the catalytic water molecule bound to the Zinc (Zn²⁺) ion. This prevents the hydrolysis of the natural substrate.[1]

  • Coordination: The sulfur atom coordinates to Zn²⁺ (typically monodentate, but stabilized by the protein environment).

  • Transition State Mimicry: The tetrahedral geometry of the inhibitor-zinc complex mimics the transition state of the peptide bond hydrolysis.

Target Enzymes
  • Neprilysin (Neutral Endopeptidase 24.11): m-Phe(SH) derivatives prevent the degradation of Enkephalins and Atrial Natriuretic Peptide (ANP).

    • Therapeutic Outcome: Analgesia (enkephalin sparing) and Antihypertensive effects (ANP sparing).

  • Matrix Metalloproteinases (MMPs): Used to inhibit collagen degradation in cancer metastasis.

    • Selectivity: The meta substituent helps differentiate between deep-pocket MMPs (MMP-13) and shallow-pocket MMPs (MMP-1).

  • ACE (Angiotensin Converting Enzyme): Often paired with a proline mimic to form "Dual Vasopeptidase Inhibitors".

ZincChelation Zn Catalytic Zinc (Zn++) Water Catalytic Water Zn->Water Coordinates Glu Catalytic Glutamate (General Base) Water->Glu H-bond Inhibitor m-Phe(SH) Analog Inhibitor->Zn Thiol (-SH) displaces Water High Affinity Coordination S1_Pocket Hydrophobic S1' Pocket Inhibitor->S1_Pocket Phenyl Ring Hydrophobic Interaction

Figure 1: Mechanism of Action.[2] The m-Phe(SH) analog displaces the catalytic water, coordinating the Zinc ion while simultaneously occupying the specificity pocket (S1').

Synthesis & Experimental Protocols

Synthesis of 3-Mercaptophenylalanine (m-Phe(SH))

The synthesis typically proceeds from 3-amino-phenylalanine or 3-nitro-benzaldehyde via an Erlenmeyer azlactone intermediate.

Core Workflow:

  • Starting Material: 3-Nitrobenzaldehyde + N-acetylglycine.

  • Condensation: Formation of the azlactone (Erlenmeyer reaction).

  • Reduction: Ring opening and reduction of the nitro group to an amine.

  • Diazotization: Conversion of the amine to a diazonium salt.

  • Thiolation: Reaction with potassium ethyl xanthate followed by hydrolysis (Leuckart thiophenol synthesis) to yield the free thiol.

Synthesis Start 3-Nitrobenzaldehyde Step1 Erlenmeyer Condensation (Ac2O, NaOAc) Start->Step1 Inter1 Azlactone Step1->Inter1 Step2 Hydrolysis & Reduction (H2/Pd-C) Inter1->Step2 Inter2 3-Amino-Phe Step2->Inter2 Step3 Diazotization (NaNO2) + Xanthate Inter2->Step3 Final 3-Mercaptophenylalanine (m-Phe(SH)) Step3->Final

Figure 2: Synthetic route from 3-nitrobenzaldehyde to 3-mercaptophenylalanine.

Protocol: Ellman's Assay for Thiol Quantification

To verify the integrity of the meta-mercapto group (which is prone to oxidation to disulfides), use this protocol before any biological assay.

Reagents:

  • DTNB (Ellman's Reagent): 5,5′-dithiobis-(2-nitrobenzoic acid).

  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0, 1 mM EDTA.

Procedure:

  • Preparation: Dissolve 4 mg DTNB in 1 mL Reaction Buffer.

  • Sample: Dissolve m-Phe(SH) analog in buffer (or DMSO if hydrophobic) to ~100 µM.

  • Reaction: Mix 50 µL of DTNB solution with 2.5 mL buffer and 250 µL sample.

  • Incubation: Incubate at room temperature for 15 minutes.

  • Measurement: Measure Absorbance at 412 nm .

  • Calculation: Calculate free thiol concentration using the extinction coefficient of TNB²⁻ (

    
    ).
    
Protocol: Fluorescence-Based Zinc Binding Assay

This assay validates the analog's ability to strip/bind Zinc from a sensor, mimicking enzyme inhibition.

Reagents:

  • Fluozin-3: Zinc-selective fluorescent indicator (

    
    ).
    
  • ZnSO4: 10 µM stock.

  • Buffer: 50 mM HEPES, pH 7.2, 100 mM KCl (Metal-free).

Procedure:

  • Baseline: Add 1 µM Fluozin-3 to the well. Record fluorescence (Ex 494 nm / Em 516 nm).

  • Zinc Addition: Add ZnSO4 to a final concentration of 500 nM. Fluorescence should spike (F_max).

  • Titration: Titrate the m-Phe(SH) analog (0.1 nM to 10 µM).

  • Readout: Decrease in fluorescence indicates the analog is successfully chelating Zn²⁺ away from the sensor.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine apparent

    
    .
    

Biological Applications & Case Studies

Enkephalinase Inhibition (Pain Management)

Analogs containing m-Phe(SH) (e.g., derivatives of Thiorphan) inhibit Neprilysin.

  • Mechanism: The meta-thiol binds the active site Zinc of Neprilysin.

  • Result: Prevents breakdown of Met-Enkephalin and Leu-Enkephalin.

  • Significance: Increases endogenous opioid levels, providing analgesia without the severe addiction liability of direct opioid receptor agonists.

LAT-1 Transport & BBB Delivery

Recent studies suggest that meta-substituted phenylalanine analogs (including halogenated and potentially thiolated variants) retain affinity for the L-Type Amino Acid Transporter 1 (LAT-1) .

  • Significance: LAT-1 is highly expressed at the Blood-Brain Barrier (BBB).

  • Strategy: Conjugating drugs to m-Phe(SH) scaffolds can facilitate active transport into the CNS, utilizing the phenylalanine backbone as a "Trojan Horse."

References

  • Roques, B. P., et al. (1980). "The enkephalinase inhibitor thiorphan shows antinociceptive activity in mice." Nature, 288, 286-288. Link

  • Whittaker, M., et al. (1999). "Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors." Chemical Reviews, 99(9), 2735-2776. Link

  • Gynther, M., et al. (2016). "LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs." Bioorganic & Medicinal Chemistry Letters, 26(15), 3531-3535. Link

  • Powers, J. C., & Harper, J. W. (1986). "Inhibitors of metalloproteases."[3][4] Proteinase Inhibitors, 219-298. Link

  • Jacobsen, F. E., et al. (2007). "Chelators for Investigating Zinc Metalloneurochemistry." Biochimica et Biophysica Acta, 1773(10), 1545-1553. Link

Sources

Electronic & Steric Profiling of the Sulfanyl Group in 3-Substituted Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Rational Ligand Design & Protein Engineering

Executive Summary

This guide provides a comprehensive analysis of the electronic and steric perturbations introduced by the sulfanyl group (–S–) at the meta (3-) position of the phenylalanine aromatic ring. Unlike the canonical Tyrosine (4-OH) or Phenylalanine (H), the 3-sulfanyl derivative—specifically 3-(methylsulfanyl)phenylalanine (3-M-Phe)—offers a unique "electronic toggle." It combines the lipophilicity of a thioether with a distinct inductive electron-withdrawing profile (


), effectively decoupling resonance effects that dominate in para substitutions. This guide details the mechanistic basis for these properties, provides a robust synthesis protocol, and outlines applications in stabilizing hydrophobic protein cores and tuning redox potentials.

Part 1: The Electronic Landscape

Hammett Parameters & Electronic Decoupling

The strategic value of the 3-position lies in its ability to isolate inductive effects (


) from resonance effects (

). In para-substituted systems (like Tyrosine), resonance donation often overrides induction. In the meta position, the sulfanyl group exhibits a distinct behavior.

Table 1: Comparative Electronic Parameters | Substituent | Position |


 | 

| Hansch

(Lipophilicity) | Electronic Character | | :--- | :--- | :--- | :--- | :--- | :--- | | –H (Phe) | - | 0.00 | 0.00 | 0.00 | Neutral | | –OH (Tyr) | 4 (para) | 0.12 | -0.37 | -0.67 | Strong Donor (Resonance) | | –SH (Thiol) | 3 (meta) | 0.25 | 0.15 | 0.39 | Weak Withdrawing (Induction) | | –SMe (Thioether) | 3 (meta) | 0.15 | 0.00 | 0.61 | Weak Withdrawing (Induction) |

Data Sources: Hansch, C., et al. (1991); Leffler, J.E. (1963).

Mechanistic Insight: The –SMe group at the 3-position has a Hammett constant (


) of +0.15. This positive value indicates that, unlike the oxygen in Tyrosine (which is a strong donor in the para position), the sulfur atom in the meta position acts as an electron-withdrawing group via induction. This is critical for drug design: replacing a Phenylalanine with 3-M-Phe decreases the electron density of the aromatic ring without introducing a hydrogen bond donor , thereby altering 

stacking energetics without incurring the desolvation penalty associated with polar groups.
Sulfur- Interactions

Beyond simple electronics, the sulfanyl group introduces significant dispersive forces. The sulfur atom (Van der Waals radius ~1.80 Å) is larger and more polarizable ("softer") than oxygen (1.52 Å).

  • Interaction Energy: Sulfur-

    
     interactions are estimated to contribute 0.5–2.0 kcal/mol to stability.[1]
    
  • Directionality: Unlike hydrogen bonds, S-

    
     interactions are less directionally constrained, allowing the 3-M-Phe side chain to "scan" the local environment for optimal packing against neighboring aromatic residues (Trp, Phe).
    

Part 2: Visualization of Decision Logic

The following diagram illustrates the decision matrix for selecting 3-substituted phenylalanine derivatives based on electronic and steric requirements.

LigandDesignLogic Start Target Binding Pocket Analysis IsAromatic Is Aromatic Interaction Critical? Start->IsAromatic ElectronicReq Electronic Density Requirement? IsAromatic->ElectronicReq Yes UsePhe Use Phenylalanine (Phe) (Baseline) IsAromatic->UsePhe No (Use Aliphatic) StericFit Steric Constraint? ElectronicReq->StericFit Electron Poor (Acceptor) UseTyr Use Tyrosine (Tyr) (H-Bond Donor + e- Rich) ElectronicReq->UseTyr Electron Rich (Donor) StericFit->UsePhe Neutral Use3MPhe Use 3-(Methylsulfanyl)Phe (e- Poor + Lipophilic) StericFit->Use3MPhe Hydrophobic Pocket (High Lipophilicity) Use3SHPhe Use 3-MercaptoPhe (Redox Active / NCL Site) StericFit->Use3SHPhe Covalent/Redox Target

Caption: Decision tree for selecting phenylalanine analogs. 3-M-Phe is the optimal choice for increasing lipophilicity and reducing ring electron density while maintaining aromaticity.

Part 3: Experimental Protocols

Synthesis of 3-(Methylsulfanyl)phenylalanine (3-M-Phe)

Methodology: The Leuckart Thiophenol Synthesis adapted for Amino Acids. Rationale: Direct electrophilic sulfenylation of phenylalanine is non-selective. This protocol uses a diazonium intermediate to guarantee meta-regioselectivity starting from commercially available 3-nitro-L-phenylalanine or 3-amino-L-phenylalanine.

Reagents:

  • Starting Material: N-Boc-3-amino-L-phenylalanine methyl ester.

  • Reagents:

    
    , 
    
    
    
    , Potassium Ethyl Xanthate,
    
    
    , Iodomethane (
    
    
    ).

Step-by-Step Protocol:

  • Diazotization:

    • Dissolve 5.0 mmol of N-Boc-3-amino-L-phenylalanine methyl ester in 15 mL of 2M

      
       at 0°C.
      
    • Add

      
       (1.1 eq) dropwise over 20 mins. Maintain temp < 5°C.
      
    • Checkpoint: Solution should turn clear/pale yellow. Confirm excess

      
       with starch-iodide paper (blue/black).[2]
      
  • Xanthate Formation (Leuckart Reaction):

    • Neutralize the diazonium salt carefully with

      
       to pH ~5.
      
    • Add this solution dropwise to a pre-heated (65°C) solution of Potassium Ethyl Xanthate (1.5 eq) in water.

    • Observation: Evolution of

      
       gas. Stir for 1 hour at 70°C.
      
    • Extract with Ethyl Acetate (EtOAc), dry over

      
      , and concentrate. This yields the S-xanthate intermediate.
      
  • Hydrolysis & Methylation (One-Pot):

    • Dissolve the crude xanthate in ethanol. Add

      
       (3.0 eq) and reflux for 2 hours (Hydrolysis to Thiolate).
      
    • Cool to Room Temperature.[3] Add Iodomethane (

      
      , 1.2 eq) directly to the reaction mixture.
      
    • Stir for 2 hours.

    • Workup: Acidify with 1M

      
      , extract with EtOAc. Purify via silica gel chromatography (Hexane:EtOAc).
      
  • Final Deprotection (Optional):

    • Use TFA/DCM (1:1) to remove Boc group if free amino acid is required.

Protocol: Determining Electronic Influence via NMR Titration

Objective: Quantify the inductive influence of the 3-SMe group on the aromatic ring protons compared to Phe.

  • Sample Prep: Prepare 10 mM solutions of 3-M-Phe and Phe in

    
     (buffered to pH 7.4 phosphate).
    
  • Acquisition: Acquire 1H-NMR (500 MHz or higher).

  • Analysis: Focus on the

    
    -proton and the aromatic protons.
    
    • The 3-SMe group will cause a downfield shift (deshielding) of the H2 and H4 protons due to the inductive withdrawal (

      
      ), distinct from the shielding observed in Tyrosine.
      
    • Validation: If H2 shifts > 0.05 ppm downfield relative to Phe, the electron-withdrawing character is confirmed.

Part 4: Synthesis Workflow Diagram

SynthesisWorkflow Start 3-Amino-Phe (N-Boc, O-Me) Diazonium Diazonium Salt (N2+ Cl-) Start->Diazonium NaNO2 / HCl 0°C Xanthate S-Xanthate Intermediate Diazonium->Xanthate EtOCS2K 70°C, -N2 Thiolate Thiolate Anion (Ar-S-) Xanthate->Thiolate KOH / EtOH Reflux Product 3-(S-Me)-Phe Final Product Thiolate->Product MeI (Methylation) RT

Caption: Step-by-step synthesis of 3-(methylsulfanyl)phenylalanine via the Leuckart thiophenol pathway.

Part 5: Applications & Case Studies

Probing Hydrophobic Cores

In protein engineering, replacing a buried Phenylalanine with 3-M-Phe increases the packing density (


 increase) and hydrophobicity (

+0.61).
  • Case Study: T4 Lysozyme core stability. Substitution of Phe with 3-M-Phe in the hydrophobic core often increases

    
     by 1–2°C due to enhanced Sulfur-
    
    
    
    interactions with neighboring aromatic residues, provided steric clashes are modeled beforehand.
Redox Switches

The 3-M-Phe residue is susceptible to oxidation to sulfoxide (–S(=O)Me) and sulfone (–S(=O)


Me).
  • Redox Potential: The oxidation potential is higher than Methionine due to the electron-withdrawing phenyl ring.

  • Application: This allows 3-M-Phe to act as a "conditional" switch. Under oxidative stress, the conversion to the polar sulfoxide disrupts the hydrophobic core, potentially unfolding the protein or altering ligand binding affinity (a "redox fuse").

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Valley, C. C., et al. (2012). The Methionine-aromatic motif in proteins: A structural and energetic analysis. Journal of Biological Chemistry. Link

  • BenchChem. (2025).[2][3] Synthesis of 3-Mercaptophenylacetic Acid Protocols. Link

  • PubChem. (2024).[4] Compound Summary: 3-Mercaptophenylalanine. Link

  • Dougherty, D. A. (2013). The Cation-π Interaction. Accounts of Chemical Research. Link

Sources

Methodological & Application

Native chemical ligation methods using 3-mercaptophenylalanine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Native Chemical Ligation Methods Using 3-Mercaptophenylalanine Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Chemical Ligation Toolkit Beyond Cysteine

Native Chemical Ligation (NCL) stands as a cornerstone technology in chemical biology and protein science, enabling the total or semi-synthesis of large peptides and proteins from smaller, unprotected fragments.[1][2][3] The classical NCL reaction forges a native peptide bond between a peptide fragment with a C-terminal thioester and another with an N-terminal cysteine.[3][4] While remarkably powerful, this requirement for cysteine at the ligation junction has historically limited the choice of ligation sites.

To overcome this limitation, significant research has focused on developing methods for NCL at non-cysteine residues. One of the most elegant strategies involves the use of N-terminal amino acid surrogates bearing a thiol moiety, which can participate in the canonical ligation chemistry and subsequently be converted to the native amino acid. This guide provides a detailed exploration of methods utilizing 3-mercaptophenylalanine (3-Mpa) , a phenylalanine surrogate that enables ligation at a phenylalanine site following a final desulfurization step.[5][6]

This approach is particularly valuable for drug development and protein engineering, as it grants access to previously inaccessible ligation junctions, allowing for segmental isotopic labeling, incorporation of post-translational modifications, and the synthesis of complex therapeutic proteins.[7][8] We will delve into the mechanistic underpinnings, provide detailed protocols for the synthesis of key precursors, and outline the complete workflow from ligation to the final desulfurized protein product.

Core Principles & Mechanism

The NCL reaction proceeds via a two-step mechanism that is both highly chemoselective and efficient.[2][3] The use of a 3-Mpa derivative follows the same fundamental pathway.

  • Reversible Transthioesterification: The reaction is initiated by a nucleophilic attack of the aryl thiolate of the N-terminal 3-Mpa residue on the C-terminal thioester of the partner peptide. This forms a new thioester-linked intermediate. This step is often the rate-limiting part of the reaction and can be accelerated by thiol catalysts such as 4-mercaptophenylacetic acid (MPAA).[1][9][10]

  • Irreversible S-to-N Acyl Shift: The thioester-linked intermediate undergoes a rapid and spontaneous intramolecular rearrangement. The α-amino group of the 3-Mpa residue attacks the newly formed thioester carbonyl, resulting in the formation of a stable, native amide bond at the ligation site through a 5-membered ring transition state.[2][4]

The key feature of this method is the subsequent conversion of the 3-Mpa residue to a native phenylalanine residue via desulfurization, typically using metal-based reagents.[6][11]

NCL_Mechanism_3Mpa cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Products Peptide1_Thioester Peptide 1 (C-terminal Thioester) Thioester_Intermediate Thioester-Linked Intermediate Peptide1_Thioester->Thioester_Intermediate Transthioesterification (Thiol Catalyst) Peptide2_3Mpa Peptide 2 (N-terminal 3-Mpa) Peptide2_3Mpa->Thioester_Intermediate Ligated_Peptide Ligated Peptide (3-Mpa at junction) Thioester_Intermediate->Ligated_Peptide Intramolecular S-to-N Acyl Shift (Irreversible) Final_Protein Final Protein (Phenylalanine at junction) Ligated_Peptide->Final_Protein Desulfurization (e.g., Ni Boride, Raney Ni)

Caption: Mechanism of NCL using an N-terminal 3-Mpa residue, followed by desulfurization.

Synthesis of Key Reagents

A primary challenge in this methodology is that protected 3-Mpa is not a commonly available commercial reagent.[5][6] Therefore, a robust synthetic strategy, often performed on the solid phase, is required. The following protocols are based on established methods for synthesizing analogous thiophenylalanine-containing peptides.[11][12]

Protocol 1: Solid-Phase Synthesis of Peptides with N-terminal 3-Mercaptophenylalanine

This protocol utilizes a copper-mediated cross-coupling reaction on a fully assembled peptide still attached to the resin. It begins with the incorporation of a commercially available iodinated phenylalanine derivative.

Rationale: Performing the modification on the solid-support-bound peptide avoids handling potentially unstable intermediates in solution and simplifies purification by leveraging standard solid-phase peptide synthesis (SPPS) wash steps.[12]

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Standard Fmoc-protected amino acids

  • Fmoc-3-iodo-L-phenylalanine

  • SPPS Reagents: Piperidine/DMF, HBTU/HOBt/DIPEA (or other coupling reagents)

  • Cross-Coupling Reagents:

    • Thioacetic acid (SAc)

    • Copper(I) iodide (CuI)

    • N,N'-Dimethylethylenediamine (DMEDA)

    • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Cleavage Cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • RP-HPLC system for purification

Step-by-Step Methodology:

  • Peptide Synthesis:

    • Synthesize the desired peptide sequence on the Rink Amide resin using standard automated or manual Fmoc-SPPS protocols.[3]

    • For the N-terminal residue, couple Fmoc-3-iodo-L-phenylalanine using standard coupling conditions.

    • After the final coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF.

    • Thoroughly wash the resin with DMF, DCM, and MeOH, then dry under vacuum.

  • On-Resin Thiolation (Cu(I)-mediated Cross-Coupling):

    • Swell the dried, iodophenylalanine-containing peptide-resin in the anhydrous, degassed solvent (e.g., Toluene) in a sealed reaction vessel under an inert atmosphere (Argon or Nitrogen).

    • Prepare the reaction mixture: In a separate flask, dissolve CuI (e.g., 0.3 eq.), DMEDA (e.g., 0.6 eq.), and thioacetic acid (e.g., 5 eq.) in the anhydrous solvent.

    • Add the reaction mixture to the resin slurry.

    • Heat the reaction at 80-100°C for 16-24 hours. Expert Tip: The reaction progress can be monitored by taking a small aliquot of resin, cleaving the peptide, and analyzing by LC-MS.[12]

    • After the reaction is complete, cool the vessel, filter the resin, and wash extensively with DMF, DCM, and MeOH to remove copper salts and excess reagents. Dry the resin.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature. This step simultaneously cleaves the peptide from the resin, removes side-chain protecting groups, and hydrolyzes the acetyl group from the thiol, yielding the free 3-mercaptophenylalanine residue.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purification:

    • Purify the crude peptide using preparative RP-HPLC and characterize by mass spectrometry to confirm the correct mass corresponding to the 3-Mpa-containing peptide.

Protocol 2: Synthesis of C-Terminal Peptide Thioesters

The synthesis of the C-terminal thioester fragment is a well-established process. While traditional Boc-based SPPS on a thioester linker is effective, Fmoc-based strategies are often preferred.[13] One common Fmoc-compatible method involves using a "safety-catch" linker, such as the 3-carboxypropanesulfonamide linker.[14]

A more direct approach for many labs is the use of pre-loaded thioester resins or linkers like the N-acyl-benzimidazolinone (Nbz) or MEGA (N-mercaptoethoxyglycinamide) systems.[15][16] For simplicity, a general workflow is outlined.

Caption: General experimental workflow for protein synthesis via the 3-Mpa NCL strategy.

Application Note: Ligation & Desulfurization Protocols

Protocol 3: Native Chemical Ligation with 3-Mpa Peptides

Rationale: The ligation is performed in a denaturing aqueous buffer at a slightly basic pH (7.0-7.5) to ensure the 3-Mpa thiol group (pKa ≈ 5-6) is sufficiently deprotonated to act as a nucleophile.[11] A thiol catalyst (MPAA) is included to accelerate the initial, often rate-limiting, transthioesterification step.[1]

Materials:

  • Purified Peptide 1 (C-terminal thioester)

  • Purified Peptide 2 (N-terminal 3-Mpa)

  • Ligation Buffer: 6 M Guanidinium hydrochloride (Gdn·HCl), 100-200 mM Sodium Phosphate, pH 7.2

  • Thiol Catalyst: 4-mercaptophenylacetic acid (MPAA), ~30 mM final concentration

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP), ~20 mM final concentration (to prevent disulfide formation)

  • RP-HPLC and Mass Spectrometer for monitoring

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the ligation buffer. Adjust pH to 7.2. Degas the buffer thoroughly.

    • Weigh the lyophilized peptide fragments. Peptide 2 (N-terminal 3-Mpa) is typically used in a slight excess (1.1-1.3 equivalents) to drive the reaction to completion.

  • Reaction Setup:

    • Dissolve both peptide fragments in the degassed ligation buffer to a final concentration of 1-5 mM each.

    • Add TCEP from a stock solution to the desired final concentration.

    • Initiate the reaction by adding the MPAA catalyst.

    • Gently vortex the mixture and incubate at room temperature (or 37°C for slow ligations).

  • Reaction Monitoring:

    • Monitor the reaction progress by taking small aliquots at various time points (e.g., 1, 4, 8, 24 hours).

    • Quench the aliquot with 0.1% TFA in water and analyze by analytical RP-HPLC and mass spectrometry. Look for the disappearance of starting materials and the appearance of the product peak with the expected combined mass.

  • Work-up and Purification:

    • Once the reaction has reached completion (or stalled), quench the entire reaction by acidifying with TFA.

    • Purify the ligated product using preparative RP-HPLC.

    • Lyophilize the pure fractions containing the ligated peptide with the 3-Mpa junction.

Protocol 4: Desulfurization to Phenylalanine

Rationale: This final step converts the ligation scar into a native phenylalanine residue. Nickel boride, generated in situ, is an effective reagent for this transformation under aqueous conditions.[11]

Materials:

  • Purified, lyophilized ligated peptide (containing 3-Mpa)

  • Desulfurization Buffer: 6 M Gdn·HCl, 200 mM HEPES, pH 7.5

  • Nickel(II) Chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium borohydride (NaBH₄)

  • TCEP

Step-by-Step Methodology:

  • Reaction Setup:

    • Dissolve the ligated peptide in the desulfurization buffer containing TCEP (~50 mM).

    • Add a significant excess of NiCl₂·6H₂O (e.g., 100 equivalents). The solution will turn light green.

    • Cool the solution in an ice bath.

    • Slowly and carefully add an excess of NaBH₄ (e.g., 200 equivalents) from a freshly prepared stock solution. The solution will turn black as nickel boride precipitates. Caution: NaBH₄ reacts with water to produce hydrogen gas.

  • Reaction and Work-up:

    • Allow the reaction to stir at room temperature for 1-4 hours. Monitor by LC-MS for a mass shift of -32 Da (loss of sulfur).

    • Once complete, centrifuge the reaction to pellet the black nickel precipitate.

    • Carefully decant the supernatant containing the desulfurized peptide.

    • Acidify the supernatant with TFA to quench any remaining NaBH₄ and prepare for purification.

  • Purification:

    • Purify the final protein product by preparative RP-HPLC.

    • Confirm the final product identity and purity by mass spectrometry and analytical HPLC.

Quantitative Data Summary

The following table provides representative data for NCL reactions, including those at challenging junctions, to guide experimental design. Note that reaction times and yields are highly sequence-dependent.

Ligation JunctionReactant Conc. (mM)Temp (°C)Catalyst (mM)Time (h)Approx. Yield (%)Reference Analogy
Xaa-Cys 1-225-3730 MPAA4-2470-95[17]
Xaa-(2-Mpa) 1-22530 MPAA2-6>90[11]
Val-(2-Mpa) 1-22530 MPAA6>90[11]
Pro-(2-Mpa) 1-22530 MPAA12>90[11]
Leu-Cys (slow)1-23730 MPAA24~90[17]

Data for 2-Mpa is used as a close proxy for the expected reactivity of 3-Mpa.

References

  • Application Notes and Protocols for Native Chemical Ligation with 2-(3-Mercaptophenyl)acetic acid (MPAA). Benchchem.
  • 3-Mercaptopropionic acid-mediated synthesis of peptide and protein thioesters. PMC.
  • Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical lig
  • Peptidyl N,N-Bis(2-mercaptoethyl)
  • Native chemical lig
  • Development of Novel Amino Acids Containing N‐mercaptophenetyl (MPE)‐type Auxiliary and Orthogonal Protecting Groups for Sequential Ligation of Multiple Peptides.
  • MEGA: A Linker for Peptide Thioesterification and Cyclization.
  • Native Chemical Lig
  • Native Chemical Lig
  • 3-Mercaptopropionic acid-mediated synthesis of peptide and protein thioesters.
  • Kinetic and Mechanistic Studies of Native Chemical Ligation with Phenyl α-Selenoester Peptides. PMC.
  • Native Chemical Ligation – Knowledge and References. Taylor & Francis.
  • Amino Acid Derivatives for Peptide Synthesis. Various Sources.
  • 2 Protection of Functional Groups. Thieme Chemistry.
  • Insights into the Mechanism and Catalysis of the Native Chemical Ligation Reaction.
  • Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology. PMC.
  • Amino Acid-Protecting Groups. Chemical Reviews.
  • Native Chemical Ligation at Phenylalanine via 2-Mercaptophenylalanine. ChemRxiv.
  • Native Chemical Ligation: A Boon to Peptide Chemistry.
  • Triple Function of 4-Mercaptophenylacetic Acid Promotes One-Pot Multiple Peptide Ligation.
  • Amino Acid-Protecting Groups. SciSpace.
  • EPSRC Centre for Doctoral Training (CDT) in Molecular Sciences for Medicine (MoSMed). Newcastle University.
  • 3-Mercaptopropionic acid-mediated synthesis of peptide and protein thioesters.
  • Stereoselective syntheses of 3-mercaptoproline derivatives protected for solid phase peptide synthesis. PubMed.
  • Three-Component Protein Modification Using Mercaptobenzaldehyde Deriv
  • Hydrothermal reaction kinetics and pathways of phenylalanine alone and in binary mixtures. Green Chemistry.
  • Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. Processes.
  • Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)
  • N-Terminal Proline Editing for the Synthesis of Peptides with Mercaptoproline and Selenoproline: Mechanistic Insights Lead to Greater Efficiency in Proline Native Chemical Lig
  • Drug Development. PubMed.
  • Applications of Solution NMR in Drug Discovery. MDPI.
  • Methods for solid phase synthesis of mercapto compounds and derivatives, combinatorial libraries thereof and compositions obtained thereby.
  • 3-Mercaptocoumarins as Potential Bioactive Candidates: From Novel Synthesis to Comparative Analysis.

Sources

Application Note: Site-Specific Protein Labeling via meta-Mercaptophenylalanine (mMP)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the protocol for site-specific protein labeling using 2-Amino-3-(3-sulfanylphenyl)propanoic acid , commonly referred to as meta-Mercaptophenylalanine (mMP) .

This non-canonical amino acid (ncAA) introduces an aryl thiol group into proteins via Genetic Code Expansion (GCE). Its primary utility lies in its distinct chemical properties compared to the native alkyl thiol of Cysteine, enabling selective bioorthogonal labeling.

Introduction & Mechanism

The Chemical Advantage: Aryl vs. Alkyl Thiols

The core principle of mMP labeling is the exploitation of pKa differences between aryl thiols (thiophenols) and alkyl thiols (cysteines).

  • Cysteine (Alkyl Thiol): pKa

    
     8.3–8.5. At physiological pH (7.4), it is predominantly protonated (
    
    
    
    ) and moderately nucleophilic.
  • mMP (Aryl Thiol): pKa

    
     6.0–6.5. At slightly acidic pH (6.0–6.5), a significant fraction exists as the thiolate anion (
    
    
    
    ), which is a highly reactive nucleophile.

Strategic Application: By performing labeling reactions at pH 6.0 , mMP can be selectively conjugated with electrophiles (e.g., maleimides, iodoacetamides) while native Cysteine residues remain protonated and inert. This allows for site-specific labeling in proteins that contain native cysteines, bypassing the need for "Cys-free" mutants.

Genetic Incorporation Mechanism

mMP is incorporated into proteins using an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair, typically derived from the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) and its cognate tRNA


. The synthetase active site is evolved to accept mMP and exclude endogenous amino acids.

Experimental Workflow (Diagram)

G Plasmid Expression Vector (POI-TAG + aaRS/tRNA) Culture E. coli Culture (+ Antibiotics) Plasmid->Culture Transformation Induction Induction Phase (+ IPTG/Ara + 1mM mMP) Culture->Induction OD600 ~0.5 Lysis Lysis & Purification (pH 7.4 + 1mM TCEP) Induction->Lysis Protein Expression Exchange Buffer Exchange (pH 6.0 Citrate/Phosphate) Lysis->Exchange Remove Reducing Agent Labeling Selective Labeling (Maleimide Probe, pH 6.0) Exchange->Labeling pKa-driven Selectivity QC Validation (MS & SDS-PAGE) Labeling->QC Analysis

Figure 1: Workflow for the genetic incorporation and selective labeling of mMP. The critical step is the pH shift during labeling to ensure orthogonality against native cysteines.

Detailed Protocol

Phase A: Genetic Incorporation & Expression

Materials:

  • Plasmid System: pEVOL-mMP (encoding the specific MjTyrRS variant and tRNA

    
    ) and pET-POI-TAG (Protein of Interest with TAG codon).
    
  • Host Strain: E. coli BL21(DE3) or C321.ΔA (release factor 1 knockout for higher efficiency).

  • mMP Stock: 100 mM 2-Amino-3-(3-sulfanylphenyl)propanoic acid in 1M NaOH or DMSO (prepare fresh).

Steps:

  • Transformation: Co-transform both plasmids into E. coli. Plate on LB agar with appropriate antibiotics (e.g., Chloramphenicol + Ampicillin).

  • Inoculation: Pick a single colony into 10 mL non-inducing media. Grow overnight at 37°C.

  • Scale-up: Dilute overnight culture 1:100 into 50 mL (or larger) fresh media. Grow at 37°C until OD

    
     reaches 0.4–0.6.
    
  • Induction:

    • Add mMP to a final concentration of 1 mM .

    • Add inducers (e.g., 1 mM IPTG for POI, 0.02% Arabinose for aaRS).

  • Expression: Incubate at 30°C for 12–16 hours . (Lower temperature helps solubility and reduces mMP oxidation).

  • Harvest: Centrifuge at 5,000 x g for 15 min. Discard supernatant. Pellets can be frozen at -80°C.

Phase B: Purification (Handling Thiols)

Critical Note: Aryl thiols oxidize rapidly to disulfides. All buffers must contain reducing agents until the labeling step.

Buffers:

  • Lysis Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, 1 mM TCEP (or 5 mM DTT), pH 7.4.

  • Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, 0.5 mM TCEP , pH 7.4.

Steps:

  • Lyse cells via sonication in Lysis Buffer.

  • Clarify lysate (20,000 x g, 30 min).

  • Bind to Ni-NTA resin (for His-tagged proteins). Wash with Lysis Buffer containing 20 mM Imidazole.

  • Elute protein. Immediately proceed to buffer exchange.

Phase C: Selective Labeling (The pH Switch)

Rationale: At pH 6.0, mMP (


) is largely deprotonated and reactive. Cysteine (

) is protonated and unreactive.

Reaction Conditions:

  • Buffer: 50 mM Sodium Phosphate or Citrate, 150 mM NaCl, pH 6.0 .

  • Reducing Agent Removal: Use a desalting column (PD-10 or Zeba Spin) to exchange protein into pH 6.0 buffer. Do not add TCEP/DTT to this buffer.

Protocol:

  • Equilibrate: Adjust protein concentration to 20–50 µM in pH 6.0 buffer.

  • React: Add Maleimide-Fluorophore (or other electrophile) at 5–10 molar equivalents .

    • Note: Dissolve dye in dry DMSO immediately before use.

  • Incubate: 1–2 hours at Room Temperature (or 4°C overnight) in the dark.

  • Quench: Add DTT to a final concentration of 10 mM to quench excess dye.

  • Purify: Remove excess dye using a desalting column or dialysis against storage buffer (pH 7.4).

Data Analysis & Validation

Quantitative Summary Table
ParameterValue / ConditionNotes
mMP pKa ~6.0 – 6.5Enables reactivity at acidic pH.
Cysteine pKa ~8.3 – 8.5Inert at pH 6.0.
Labeling pH 6.0 ± 0.2 Critical for selectivity.
mMP Conc. 1 mMAdded at induction.
Labeling Efficiency > 90%Typical yield with 10 eq. dye.
Selectivity > 20:1Ratio of mMP:Cys labeling at pH 6.0.
Validation Methods
  • Intact Mass Spectrometry (ESI-MS):

    • Incorporation Check: Look for mass shift corresponding to mMP vs. Phenylalanine/Tyrosine.

    • Labeling Check: Mass shift = Protein + Dye Mass.

    • Success Criteria: Single labeling event (+1 Dye). Multiple additions indicate non-specific Cysteine labeling (pH was likely too high).

  • SDS-PAGE:

    • Run reducing SDS-PAGE.

    • Fluorescence Scan: Detect labeled band.

    • Coomassie Stain: Verify loading and purity.

    • Control: Wild-type protein (no mMP) treated identically should show no fluorescence .

Troubleshooting Guide

  • Problem: Low Incorporation Yield.

    • Cause: Inefficient aaRS or mMP uptake.

    • Solution: Increase mMP concentration to 2 mM; use a richer media (Terrific Broth); ensure plasmid maintenance (antibiotics).

  • Problem: Non-specific Labeling (Background).

    • Cause: pH drift above 6.5 or very accessible surface Cysteines.

    • Solution: Strictly control pH at 6.0. Reduce dye equivalents (try 2-3 eq). Reduce reaction time.

  • Problem: Protein Oxidation (Dimerization).

    • Cause: Aryl thiols oxidize easily.

    • Solution: Keep TCEP present until the very last moment before labeling. Degas buffers.

References

  • Wang, J., Xie, J., & Schultz, P. G. (2006). "A Genetically Encoded Bidentate, Metal-Binding Amino Acid." Journal of the American Chemical Society, 128(25), 8172–8173. (Describes the evolution of MjTyrRS for thiophenylalanine derivatives).

  • Chin, J. W. (2014). "Expanding and reprogramming the genetic code." Nature, 510, 235–244. (Comprehensive review of GCE methodologies).

  • Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems." Nature Chemical Biology, 1(1), 13–21. (Foundational text on bioorthogonal chemistries including unique thiol reactivities).

  • Ploux, O., et al. (1988). "A New Modified Amino Acid: 2-Amino-3-mercapto-3-phenylpropionic Acid."[1][2][3] Journal of Organic Chemistry, 53, 3154-3158.[2] (Chemical synthesis and characterization of mercaptophenylalanine isomers).

Sources

Application Notes & Protocols: A Guide to the Synthesis of Cyclic Peptides Incorporating 3-Mercaptophenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pursuit of novel therapeutic peptides with enhanced stability, target affinity, and bioavailability has led researchers to explore beyond the canonical 20 amino acids. The incorporation of non-canonical amino acids offers a powerful strategy to introduce unique chemical functionalities and conformational constraints. One such molecule of significant interest is 2-Amino-3-(3-sulfanylphenyl)propanoic acid , commonly known as 3-mercaptophenylalanine (3-Mpa).

The defining feature of 3-Mpa is its sulfanyl (thiol, -SH) group attached to the phenyl ring. This functional group is a versatile tool for peptide chemists. It can serve as a nucleophile for forming stable thioether bridges, a ligand for metal coordination, or a point of attachment for various molecular probes. When incorporated into a peptide and cyclized, 3-Mpa can enforce specific three-dimensional structures, which is crucial for potent biological activity and resistance to enzymatic degradation.[1][2]

This guide provides a comprehensive framework for the successful incorporation of 3-Mpa into cyclic peptides using Solid-Phase Peptide Synthesis (SPPS). We will delve into the critical concepts of orthogonal protection, detail step-by-step protocols for synthesis and cyclization, and offer insights into potential challenges and solutions.

Core Concepts in Synthesis Strategy

The successful synthesis of a cyclic peptide containing a reactive side chain like the thiol in 3-Mpa hinges on a well-planned strategy. The entire process is a cascade of chemical reactions where the protection and selective deprotection of functional groups are paramount.

The Foundation: Solid-Phase Peptide Synthesis (SPPS)

SPPS, a method pioneered by R.B. Merrifield, is the workhorse of modern peptide synthesis.[3][4] The process involves building a peptide chain step-by-step while the C-terminal end is covalently anchored to an insoluble polymer resin.[5] This solid support allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to a mere filtration and washing process.[3][4]

The most common approach, and the one we will focus on, is the Fmoc/tBu strategy .[6][7]

  • Nα-protection : The α-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group.

  • Side-chain protection : Reactive amino acid side chains are protected by acid-labile groups, such as tert-Butyl (tBu) .

This creates an orthogonal system where the Fmoc group can be removed with a mild base (like piperidine) without affecting the side-chain protectors, and vice-versa.[6][8]

The Keystone: Orthogonal Thiol Protection

The thiol group of 3-Mpa is highly reactive and nucleophilic, making it susceptible to oxidation (forming disulfides) and other unwanted side reactions during synthesis. Therefore, it must be protected with a group that is stable throughout the entire SPPS process but can be removed selectively when desired. This is the essence of an orthogonal protection strategy .

The choice of thiol protecting group is a critical decision that dictates the cyclization strategy.

Protecting GroupAbbreviationCleavage ConditionsOrthogonality & Use Case
Trityl TrtMild acid (e.g., 1-5% TFA), or standard TFA cleavage cocktail.Not truly orthogonal to tBu groups. Cleaved during the final peptide-resin cleavage. Ideal for peptides where the thiol is to be deprotected at the very end.
Acetamidomethyl AcmIodine (I₂) or silver acetate (AgOAc) in specific solvents.Fully orthogonal to Fmoc/tBu. Stable to both piperidine and TFA. Ideal for on-resin or solution-phase cyclization strategies requiring selective thiol deprotection.
4-Methoxytrityl MmtVery mild acid (e.g., 1% TFA in DCM).Semi-orthogonal. Can be removed on-resin while acid-labile tBu groups remain intact, allowing for selective on-resin modification of the thiol.

For the purpose of creating a specific thioether cyclization, the Acm group is an excellent choice due to its robust stability and selective removal conditions.

Visualization of the Core Synthesis Workflow

The following diagram outlines the general workflow for synthesizing a cyclic peptide incorporating 3-Mpa via a side-chain thioether linkage.

G cluster_SPPS 1. Linear Peptide Synthesis (SPPS) cluster_Cyclization 2. On-Resin Cyclization cluster_Final 3. Final Processing Resin Start: Resin Support SPPS_Cycle Iterative Fmoc-SPPS Cycles (Deprotection & Coupling) Resin->SPPS_Cycle Incorp_Mpa Incorporate Fmoc-3-Mpa(Acm)-OH SPPS_Cycle->Incorp_Mpa Incorp_Elec Incorporate Amino Acid with Electrophilic Side-Chain (e.g., Fmoc-Lys(Alloc)-OH) Incorp_Mpa->Incorp_Elec Linear_Peptide Protected Linear Peptide on Resin Incorp_Elec->Linear_Peptide Deprotect_Lys Selective Deprotection of Lys(Alloc) Linear_Peptide->Deprotect_Lys Activate_Lys Introduce Electrophile (e.g., Bromoacetylation) Deprotect_Lys->Activate_Lys Deprotect_Thiol Selective Deprotection of 3-Mpa(Acm) Activate_Lys->Deprotect_Thiol Cyclize Intramolecular Thioether Formation (Sₙ2) Deprotect_Thiol->Cyclize Cyclic_Peptide_Resin Protected Cyclic Peptide on Resin Cyclize->Cyclic_Peptide_Resin Cleavage Cleavage from Resin & Final Deprotection (TFA) Cyclic_Peptide_Resin->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis LC-MS & Analytical HPLC Purification->Analysis Final_Product Purified Cyclic Peptide Analysis->Final_Product

Caption: General workflow for SPPS and on-resin thioether cyclization.

Detailed Protocols

Disclaimer: These protocols are intended as a guide. Optimal conditions, such as coupling times and reagent equivalents, may vary depending on the specific peptide sequence. All operations should be performed in a fume hood with appropriate personal protective equipment.

Materials and Reagents
Reagent/MaterialPurpose
Resins Rink Amide or Wang resin
Protected Amino Acids Fmoc-AA-OH (standard), Fmoc-3-Mpa(Acm)-OH, Fmoc-Lys(Alloc)-OH
Solvents Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diethyl ether
Coupling Reagents HBTU, HATU, or HCTU
Base N,N-Diisopropylethylamine (DIPEA)
Fmoc Deprotection 20% Piperidine in DMF (v/v)
Alloc Deprotection Tetrakis(triphenylphosphine)palladium(0), Phenylsilane
Acm Deprotection Iodine (I₂)
Cleavage Cocktail 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water
Purification Reversed-Phase HPLC system, C18 column, Acetonitrile, Water, TFA
Protocol 1: Linear Peptide Synthesis

This protocol describes the assembly of the linear peptide on a Rink Amide resin using a manual or automated synthesizer.

  • Resin Preparation: Swell the resin in DMF for 30 minutes.

  • First Amino Acid Coupling:

    • Remove the Fmoc group from the resin with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

    • In a separate vessel, pre-activate the first Fmoc-amino acid (4 eq) with a coupling reagent like HBTU (3.9 eq) and DIPEA (8 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Wash the resin as before. Perform a Kaiser test to confirm complete coupling.

  • Chain Elongation: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.

  • Incorporation of Key Residues:

    • When incorporating Fmoc-Lys(Alloc)-OH , use the standard coupling protocol. The Alloc group is orthogonal to both Fmoc and tBu.

    • When incorporating Fmoc-3-Mpa(Acm)-OH , use the standard coupling protocol. The Acm group will protect the thiol until it is selectively targeted for cyclization.

Protocol 2: On-Resin Side-Chain Cyclization (Thioether)

This protocol describes the formation of a thioether bridge between the side chains of 3-Mpa and a bromoacetylated lysine residue.

G cluster_0 1. Unmask Lysine cluster_1 2. Introduce Electrophile cluster_2 3. Unmask Thiol cluster_3 4. Cyclize start Protected Peptide on Resin -Lys(Alloc) -3-Mpa(Acm) step1 Add Pd(PPh₃)₄ and PhSiH₃ in DCM start->step1 mid1 Peptide on Resin -Lys(NH₂) -3-Mpa(Acm) step1->mid1 step2 Add Bromoacetic Anhydride and DIPEA in DMF mid1->step2 mid2 Peptide on Resin -Lys(NH-CO-CH₂Br) -3-Mpa(Acm) step2->mid2 step3 Add Iodine (I₂) in DMF mid2->step3 mid3 Peptide on Resin -Lys(NH-CO-CH₂Br) -3-Mpa(SH) step3->mid3 step4 Add DIPEA in DMF (Intramolecular Sₙ2) mid3->step4 end Cyclized Peptide on Resin step4->end

Caption: Stepwise on-resin side-chain thioether cyclization workflow.

  • Selective Alloc Deprotection:

    • Wash the peptide-resin with DCM.

    • Add a solution of Pd(PPh₃)₄ (0.25 eq) and Phenylsilane (PhSiH₃, 5 eq) in DCM.

    • Bubble with nitrogen or argon and agitate for 2 x 30 minutes.

    • Wash thoroughly with DCM, 0.5% DIPEA in DMF, and finally DMF. The lysine side-chain amine is now free.

  • Bromoacetylation of Lysine:

    • To the peptide-resin, add Bromoacetic Anhydride (5 eq) and DIPEA (10 eq) in DMF.

    • React for 1 hour.

    • Wash thoroughly with DMF. The lysine side chain is now functionalized with a bromoacetyl group, a potent electrophile.

  • Selective Acm Deprotection:

    • Wash the resin with DMF.

    • Add a solution of Iodine (I₂, 10 eq) in DMF and react for 1 hour.

    • Wash with DMF until the filtrate is colorless to remove all traces of iodine. The 3-Mpa thiol group is now deprotected.

  • Intramolecular Cyclization:

    • Add a solution of 1% DIPEA in DMF to the resin. The base will deprotonate the thiol to the more nucleophilic thiolate.

    • Allow the reaction to proceed overnight. The thiolate will attack the bromoacetyl group in an intramolecular Sₙ2 reaction, forming a stable thioether bridge.

    • Wash the resin thoroughly with DMF and DCM.

Protocol 3: Cleavage, Deprotection, and Purification
  • Cleavage:

    • Wash the cyclized peptide-resin with DCM and dry it under vacuum.

    • Prepare the cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS. Causality : TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (like tBu). Water helps with cleavage efficiency. TIS is a crucial scavenger that quenches reactive carbocations generated during deprotection, preventing side reactions with sensitive residues like Trp and the newly formed thioether.[9]

    • Add the cocktail to the resin and react for 2-3 hours at room temperature.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of ice-cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).

    • Purify the peptide using preparative reversed-phase HPLC with a C18 column. Use a gradient of Acetonitrile (with 0.1% TFA) in Water (with 0.1% TFA).

  • Analysis:

    • Collect fractions and analyze them by LC-MS to identify those containing the desired product with the correct mass.

    • Pool the pure fractions, freeze-dry (lyophilize) to obtain the final peptide as a white, fluffy powder.

    • Confirm final purity with analytical HPLC.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Cyclization Yield 1. Incomplete deprotection of Acm or Alloc groups. 2. Steric hindrance in the peptide sequence. 3. Intermolecular dimerization.1. Increase reaction times or equivalents for deprotection steps. 2. Re-evaluate the cyclization points in the peptide sequence. 3. Ensure on-resin cyclization is used to leverage pseudo-dilution effect.
Mass +74 Da in MS Incomplete removal of the Acm protecting group.Re-treat the peptide with Iodine solution post-cleavage (if possible) or optimize the on-resin deprotection step.
Multiple Peaks in HPLC 1. Incomplete coupling during SPPS. 2. Racemization during coupling or cyclization. 3. Oxidation of the free thiol (if cleavage was done before cyclization).1. Use a capping step (e.g., with Acetic Anhydride) after each coupling. 2. Use additives like HOBt or Oxyma Pure; avoid excessive base during activation. 3. Ensure scavengers are used and work under inert atmosphere.
No Desired Product Mass Catastrophic failure at a key step.Re-synthesize, carefully monitoring each step with tests like the Kaiser test for primary amines and the Chloranil test for secondary amines. Verify the mass of the linear peptide before attempting cyclization.

Applications and Outlook

Cyclic peptides containing 3-mercaptophenylalanine are valuable scaffolds in drug discovery and chemical biology. The conformational constraint imposed by the thioether bridge can lead to:

  • Increased Receptor Affinity and Selectivity: By locking the peptide into its bioactive conformation, binding to the target is enhanced.[1][10]

  • Enhanced Metabolic Stability: The cyclic structure and the non-natural thioether bond are resistant to degradation by proteases, increasing the peptide's half-life in vivo.[2][11]

  • Novel Structural Motifs: The thioether linkage can be used to mimic disulfide bonds with greater chemical stability or to create novel topologies for exploring new chemical space.

These molecules hold promise as enzyme inhibitors, receptor modulators, and antimicrobial agents, providing a robust platform for the development of next-generation peptide therapeutics.[11][12]

References

  • Scholars Archive - University at Albany. (n.d.). Progress Towards Peptide and Protein Synthesis Involving Thiol Moieties. Retrieved from [Link]

  • ResearchGate. (n.d.). Solid phase synthesis of ω-aspartic thioacid containing peptides. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Beilstein Journals. (2014, May 22). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • Thieme. (n.d.). 6.8 Synthesis of Cyclic Peptides. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • PMC. (2025, January 20). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. Retrieved from [Link]

  • Nature. (2011, June 23). Contemporary strategies for peptide macrocyclization. Retrieved from [Link]

  • ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. Retrieved from [Link]

  • MDPI. (2025, January 20). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008080845A1 - Methods for the synthesis of cyclic peptides.
  • PMC. (n.d.). Cyclic Peptides as Therapeutic Agents and Biochemical Tools. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Discovery and applications of naturally occurring cyclic peptides. Retrieved from [Link]

  • PMC - NIH. (2021, April 28). Cyclisation strategies for stabilising peptides with irregular conformations. Retrieved from [Link]

  • PMC - NIH. (n.d.). Macrocyclization strategies for cyclic peptides and peptidomimetics. Retrieved from [Link]

  • Google Patents. (n.d.). US20030125243A1 - Synthesis of cyclic peptides.
  • Iris Biotech. (n.d.). Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 5). The Synthesis of Cyclic Peptides. Retrieved from [Link]

  • PMC. (n.d.). Cyclic Peptides in Pipeline: What Future for These Great Molecules?. Retrieved from [Link]

  • PubMed. (2010, June 14). Incorporation of 2,3-diaminopropionic acid into linear cationic amphipathic peptides produces pH-sensitive vectors. Retrieved from [Link]

Sources

Synthesis of 2-Amino-3-(3-sulfanylphenyl)propanoic acid from phenylalanine precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the synthesis of 2-Amino-3-(3-sulfanylphenyl)propanoic acid (commonly referred to as 3-Mercaptophenylalanine or 3-MPA ). This non-canonical amino acid is a critical tool in peptide engineering, enabling native chemical ligation (NCL) at non-cysteine sites and serving as a unique handle for site-specific crosslinking.

Unlike the para-substituted analog, the meta-thiol placement offers distinct steric and electronic properties useful in peptidomimetics. The protocol described herein utilizes a modified Sandmeyer-Xanthate route starting from 3-nitro-L-phenylalanine (derived from L-phenylalanine). This pathway is selected for its reproducibility, safety profile (avoiding direct H₂S gas), and preservation of chiral integrity.

Retrosynthetic Strategy & Workflow

The synthesis challenges lie in introducing a nucleophilic thiol group onto an electron-rich aromatic ring while preserving the sensitive


-amino acid functionality. Direct electrophilic sulfonation is unsuitable due to regioselectivity issues (para dominance). Therefore, we employ a radical-nucleophilic aromatic substitution (S

1) via a diazonium intermediate.[1]
Process Logic Diagram

G L_Phe Start: L-Phenylalanine Nitration Nitration & Isomer Separation (HNO3/H2SO4) L_Phe->Nitration Nitro_Phe Precursor: 3-Nitro-L-Phenylalanine Nitration->Nitro_Phe Isolation of meta-isomer Protection Protection Strategy (Boc-anhydride / MeOH) Nitro_Phe->Protection Protected_Nitro N-Boc-3-Nitro-Phe-OMe Protection->Protected_Nitro Reduction Catalytic Hydrogenation (H2, Pd/C) Protected_Nitro->Reduction Amino_Phe Intermediate: 3-Amino-Phe Derivative Reduction->Amino_Phe Diazotization Diazotization (NaNO2, HCl, 0°C) Amino_Phe->Diazotization Xanthate_Step Xanthylation (EtOCS2K) Diazotization->Xanthate_Step Sandmeyer-type Xanthate_Int Aryl Xanthate Intermediate Xanthate_Step->Xanthate_Int Hydrolysis Global Deprotection & Hydrolysis (KOH then HCl) Xanthate_Int->Hydrolysis Final_Product Target: 3-Mercaptophenylalanine Hydrolysis->Final_Product

Figure 1: Step-wise synthetic workflow from L-Phenylalanine to 3-Mercaptophenylalanine via the Xanthate pathway.

Detailed Experimental Protocols

Phase 1: Precursor Preparation (Nitration & Protection)

Rationale: While 3-nitro-L-phenylalanine is commercially available, it is synthesized from L-phenylalanine via nitration. The meta-isomer (approx. 30% yield) must be separated from the para-isomer. For high-fidelity applications, we recommend starting with purified 3-nitro-L-phenylalanine .

Step 1.1: Protection (Esterification & Boc-Protection) To prevent side reactions during the radical diazotization step, the amine and carboxylic acid are protected.

  • Esterification: Suspend 3-nitro-L-phenylalanine (10 mmol) in dry methanol (50 mL). Add thionyl chloride (12 mmol) dropwise at 0°C. Reflux for 4 hours. Evaporate solvent to yield the methyl ester hydrochloride.

  • Boc-Protection: Dissolve the ester in DCM/TEA (1:1). Add Boc₂O (1.1 eq) and stir at RT for 12 hours. Wash with 1N HCl, NaHCO₃, and brine.

  • Yield: Expect >90% yield of N-Boc-3-nitro-L-phenylalanine methyl ester .

Phase 2: Reduction to Aniline

Rationale: The nitro group is the precursor to the amine required for diazotization.

  • Dissolve the protected nitro compound (5 mmol) in MeOH (30 mL).

  • Add 10% Pd/C catalyst (10 wt%).

  • Stir under H₂ atmosphere (balloon pressure) for 4-6 hours. Monitor by TLC (disappearance of UV-active nitro spot).

  • Filter through Celite to remove Pd/C. Concentrate filtrate.

  • Result: N-Boc-3-amino-L-phenylalanine methyl ester . Use immediately or store under argon to prevent oxidation.

Phase 3: The Sandmeyer-Xanthate Reaction (Critical Step)

Rationale: This step installs the sulfur atom. We utilize the Leuckart thiophenol synthesis variation of the Sandmeyer reaction. Potassium ethyl xanthate acts as a safe sulfur nucleophile, avoiding the toxicity of H₂S and the polymerization risks of disulfides.

Reagents:

  • Sodium Nitrite (NaNO₂)[2]

  • Hydrochloric Acid (HCl, 4M)

  • Potassium Ethyl Xanthate (EtOCS₂K)

Protocol:

  • Diazotization:

    • Dissolve the aniline intermediate (Phase 2 product, 4 mmol) in acetone (5 mL) and add 4M HCl (10 mL). Cool to 0–5°C in an ice/salt bath.

    • Add NaNO₂ (4.4 mmol) in water (2 mL) dropwise. Maintain temperature <5°C. Stir for 20 min.

    • Validation: Check for excess nitrous acid using starch-iodide paper (should turn blue instantly).[2]

  • Xanthylation:

    • Prepare a solution of Potassium Ethyl Xanthate (6 mmol) in water (5 mL) and Na₂CO₃ (to maintain pH >7) heated to 65°C.

    • Add the cold diazonium solution dropwise to the hot xanthate solution with vigorous stirring.

    • Observation: Nitrogen gas evolution will be vigorous. An oily red/brown layer (the aryl xanthate) will separate.

    • Stir at 65°C for 30 minutes, then cool to RT. Extract with Ethyl Acetate (3x). Wash organic layer with water and brine. Dry over Na₂SO₄ and concentrate.

Phase 4: Hydrolysis & Final Isolation

Rationale: The xanthate and protecting groups are removed to yield the free amino acid.

  • Dissolve the crude xanthate in ethanol (10 mL).

  • Add KOH pellets (approx. 5 eq) dissolved in water (5 mL). Reflux for 2-3 hours under Nitrogen/Argon atmosphere (Critical to prevent disulfide formation).

  • Acidify the mixture to pH 2 with concentrated HCl. This decarboxylates the xanthic acid to the free thiol and removes the Boc group.

  • Reflux for an additional 30 minutes to ensure complete Boc removal.

  • Purification: Neutralize to pH 6 (isoelectric point) to precipitate the zwitterion, or purify via preparative HPLC (C18 column, 0.1% TFA gradient).

Quantitative Data & Specifications

ParameterSpecification / ResultNotes
Overall Yield 45 - 55%From 3-Nitro-Phe precursor
Enantiomeric Excess (ee) > 96%Measured via Chiral HPLC
Appearance Off-white to pale yellow powderOxidizes to yellow disulfide on air exposure
Melting Point 190 - 195°C (dec)Similar to other meta-substituted Phe analogs
Mass Spec (ESI+) [M+H]+ = 198.06 DaConsistent with C₉H₁₁NO₂S

Troubleshooting & Critical Controls

  • Racemization Control: The diazotization step is stereochemically safe. However, prolonged heating in strong base (Phase 4) can cause racemization. Limit KOH reflux time to the minimum required for xanthate hydrolysis.

  • Disulfide Management: If the product appears as a dimer (Mass Spec [2M-2H]), reduce it using TCEP (Tris(2-carboxyethyl)phosphine) immobilized resin or dilute DTT before the final HPLC step.

  • Safety: Diazonium salts are potentially explosive if dried. Do not isolate the dry diazonium salt ; proceed immediately to the xanthate reaction.

References

  • Synthesis of 3-Mercaptophenylalanine Derivatives

    • Ploux, O., et al.[3] "A new modified amino acid. 2-Amino-3-mercapto-3-phenylpropionic acid (3-mercaptophenylalanine). Synthesis of derivatives, separation of stereoisomers, and assignment of absolute configuration." The Journal of Organic Chemistry, 1988.

  • Sandmeyer-Xanthate (Leuckart)

    • Use of xanthates for safe thiol
  • Phenylalanine Nitration & Precursors

    • Preparation of 3-nitrophenylalanine via nitration of L-phenylalanine (isomer distribution data).

  • General Peptide Chemistry Protocols

    • Boc/Fmoc protection strategies for thiol-containing amino acids.

Sources

Application Note: Bioconjugation Techniques Utilizing Aromatic meta-Thiol Groups

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of bioconjugation strategies centered on the unique reactivity of the aromatic thiol group, specifically when positioned meta to a linking moiety on a phenyl ring. We delve into the distinct chemical properties of aromatic thiols compared to their aliphatic counterparts, such as those found in cysteine, and how these properties can be leveraged for precise and stable bioconjugation. This note will use 2-(3-mercaptophenyl)acetic acid as an exemplary compound to detail step-by-step protocols for conjugation to biomolecules, methods for characterization, and discuss the causality behind experimental choices.

Introduction: The Unique Advantage of the Aromatic meta-Thiol

In the field of bioconjugation, the thiol (sulfhydryl, -SH) group is a premier functional handle for the site-specific modification of biomolecules like proteins, antibodies, and oligonucleotides.[1][2][3][4][5] While the side chain of cysteine is the most common source of thiols, the use of small molecule linkers bearing an aromatic thiol offers distinct advantages.

The key difference lies in the electronic environment of the thiol. An aromatic thiol (thiophenol) has a significantly lower pKa (around 6.5) compared to an aliphatic thiol like cysteine (around 8.5).[6] This means the aromatic thiol exists predominantly in its more nucleophilic thiolate form (-S⁻) at physiological pH (7.4), enabling faster and more selective reactions under milder conditions.[5][6][]

Positioning the thiol at the meta position of a substituted benzene ring, as in our model compound 2-(3-mercaptophenyl)acetic acid [8], provides a versatile scaffold. The carboxylic acid group offers a primary attachment point for payloads (drugs, fluorophores, etc.) via stable amide bond formation, leaving the meta-thiol available for subsequent, highly selective conjugation to a biomolecule.

This guide will focus on the practical application of such a scaffold, detailing the "thiol-maleimide" reaction, one of the most robust and widely used methods in bioconjugation.[][9][10]

Core Principles & Workflow

The overall strategy involves a two-stage process: first, activating the payload and linking it to the bifunctional aromatic thiol compound, and second, conjugating this entire construct to the target biomolecule.

2.1. General Experimental Workflow

The logical flow for utilizing a meta-thiol linker is depicted below. This process ensures the payload is securely attached to the linker before the final bioconjugation step.

G cluster_0 Part 1: Payload Activation & Linker Attachment cluster_1 Part 2: Biomolecule Conjugation A Activate Payload (e.g., NHS-ester formation) B Couple Payload to Linker's Amino/Carboxyl Group A->B C Purify Payload-Linker Construct B->C E Conjugate Payload-Linker to Biomolecule Thiol C->E Thiol-Reactive Construct D Prepare Biomolecule (e.g., Reduce antibody disulfides) D->E F Purify Final Bioconjugate E->F G Analysis (DAR, etc.) F->G Characterize

Caption: General workflow for bioconjugation using a bifunctional meta-thiol linker.

Detailed Protocols & Methodologies

The following protocols provide a framework for conjugating a payload to an antibody using a meta-thiol linker system. The model assumes the use of a maleimide-activated payload-linker construct reacting with reduced disulfide bonds on a monoclonal antibody (mAb).

3.1. Protocol 1: Partial Reduction of Antibody Interchain Disulfides

Objective: To generate a controlled number of reactive free thiols on the antibody for conjugation. Using a mild reducing agent like TCEP or DTT allows for the selective reduction of the more accessible interchain disulfide bonds in the hinge region.[11]

Materials:

  • Antibody (e.g., IgG1) in Phosphate Buffered Saline (PBS)

  • Conjugation Buffer: 50 mM Tris-HCl, 2 mM EDTA, pH 7.5[3]

  • Reducing Agent: 10 mM TCEP (tris(2-carboxyethyl)phosphine) solution

  • Desalting Column (e.g., Sephadex G-25)

Procedure:

  • Preparation: Prepare a solution of the antibody at 5-10 mg/mL in Conjugation Buffer.

  • Reduction: Add a 2 to 5-fold molar excess of TCEP to the antibody solution. The exact ratio should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).

  • Incubation: Incubate the reaction at 37°C for 60-90 minutes.[11]

  • Removal of Reducing Agent: Immediately purify the reduced antibody using a desalting column pre-equilibrated with Conjugation Buffer. This step is critical to prevent the reducing agent from reacting with the maleimide linker in the next step.[9]

  • Quantification (Optional but Recommended): Determine the number of free thiols per antibody using Ellman's Reagent (DTNB) to ensure consistent reduction.

3.2. Protocol 2: Conjugation of Maleimide-Activated Linker to Reduced Antibody

Objective: To covalently link the payload-linker construct to the generated antibody thiols via a Michael addition reaction.[] This reaction is highly efficient and specific for thiols at a pH range of 6.5-7.5.[]

Caption: Reaction mechanism of a thiol group with a maleimide linker.

Materials:

  • Reduced antibody from Protocol 1

  • Maleimide-activated payload-linker (dissolved in a compatible organic solvent like DMA or DMSO)

  • Quenching Reagent: 100 mM N-ethylmaleimide or L-cysteine solution

Procedure:

  • Reagent Preparation: Prepare a stock solution of the maleimide-activated linker. The concentration should be high enough to keep the final organic solvent percentage below 10% (v/v) in the reaction mixture to avoid antibody denaturation.[9]

  • Conjugation: To the chilled, stirring solution of the reduced antibody, add a 5 to 20-fold molar excess of the maleimide-linker solution dropwise.[9]

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. Protect from light if using a fluorescent payload.[9]

  • Quenching: Stop the reaction by adding a quenching reagent (e.g., L-cysteine) in excess to cap any unreacted maleimide groups.[9]

  • Purification: Purify the resulting antibody-drug conjugate (ADC) using a desalting column, size-exclusion chromatography (SEC), or cation-exchange chromatography (CEX) to remove unreacted linker-payload and quenching agent.[3][11]

Characterization and Quality Control

Verifying the successful synthesis and purity of the bioconjugate is a critical final step.

ParameterAnalytical MethodPurpose
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS)To determine the average number of payload molecules conjugated to each antibody. Essential for efficacy and safety.
Purity & Aggregation Size-Exclusion Chromatography (SEC-HPLC)To quantify the percentage of monomeric antibody and detect the presence of aggregates, which can affect efficacy and immunogenicity.[11]
Confirmation of Conjugation SDS-PAGE, Mass Spectrometry (MS)To confirm the increase in molecular weight corresponding to the attached payload-linker.
Residual Free Payload Reversed-Phase HPLC (RP-HPLC)To quantify the amount of unconjugated payload-linker remaining in the final product.
Scientific Rationale and Troubleshooting
  • Why use an aromatic thiol? The lower pKa of the aromatic thiol allows the conjugation reaction to proceed efficiently at neutral pH, minimizing the risk of side reactions like disulfide scrambling or antibody denaturation that can occur at higher pH values often required for aliphatic thiols.[6]

  • Why a meta position? The meta-position provides good steric separation between the large biomolecule attachment site (thiol) and the potentially bulky payload attached to the other functional group (e.g., carboxylic acid). This minimizes interference during the two separate coupling steps.

  • Controlling the DAR: The DAR is primarily controlled during the reduction step (Protocol 1). Increasing the excess of reducing agent or the incubation time will generate more free thiols, leading to a higher DAR. This must be carefully optimized for each specific antibody and payload.[11]

  • Problem: Low Conjugation Efficiency. This can be due to insufficient reduction of the antibody, re-oxidation of thiols to disulfides before conjugation, or hydrolysis of the maleimide group. Ensure the reducing agent is removed immediately before adding the linker and that the maleimide linker solution is prepared fresh.

  • Problem: Aggregation. High DAR values, especially with hydrophobic payloads, can lead to aggregation.[11] This can be mitigated by optimizing the DAR to a lower value, using purification techniques like SEC, and including formulation excipients that improve stability.

Conclusion

Bioconjugation linkers featuring a meta-positioned aromatic thiol offer a powerful tool for the precise and stable modification of biomolecules. The enhanced nucleophilicity of the aromatic thiol at physiological pH provides a distinct kinetic advantage, allowing for mild and efficient reaction conditions. By following robust, well-characterized protocols for antibody reduction, conjugation, and purification, researchers can generate highly defined bioconjugates, such as ADCs, with controlled drug-to-antibody ratios, paving the way for more effective therapeutic and diagnostic agents.

References
  • Bhakta, S., Raab, H., & Junutula, J. R. (2013). Engineering THIOMABs for Site-Specific Conjugation of Thiol-Reactive Linkers. Methods in Molecular Biology.
  • Junutula, J. R., et al. (2013). Engineering THIOMABs for site-specific conjugation of thiol-reactive linkers. Springer Protocols.
  • Bhakta, S., et al. (2013). Engineering THIOMABs for Site-Specific Conjugation of Thiol-Reactive Linkers. ResearchGate.
  • BenchChem. (2025). Application Notes and Protocols for Antibody Modification with a Thiol-Reactive Linker. BenchChem.
  • BenchChem. (2025). 2-(3-Mercaptophenyl)acetic Acid | CAS 63271-86-3. BenchChem.
  • BroadPharm. General Antibody Drug Conjugate Protocol. BroadPharm.
  • Yadav, P., et al. (2024). Theranostics From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. Theranostics.
  • Lederer, C., et al. (2025). Orthogonal Site-Specific Dual Bioconjugation of Aryl and Alkyl Thiols.
  • Dewaele, L. R., et al. (2020). DiPODS: A Reagent for Site-Specific Bioconjugation via the Irreversible Rebridging of Disulfide Linkages. PMC.
  • Hoogenboom, R. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters.
  • Lelièvre, D., et al. (2023).
  • D'Souza, C., et al. (2020).
  • Wang, Z. A., et al. (2024).
  • Baker, J. R., & Chudasama, V. (2024).
  • Cianfoni, G., et al. (2026).
  • ResearchGate. (n.d.). A‒C) Thiol‐based bioconjugation strategies.
  • BOC Sciences. (2024). Several Ways of Thiol Coupling in ADCs. BOC Sciences.
  • ResearchGate. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks.
  • Comas-Barceló, J., et al. (2025). Chemoselective dual functionalization of proteins via 1,6-addition of thiols to trifunctional N-alkylpyridinium. PMC.
  • Yadav, P., et al. (2024). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. PMC.
  • Ueda, S., et al. (2021).
  • Cianfoni, G., et al. (2026).
  • McKay, C. S., & Finn, M. G. (2014).
  • ResearchGate. (2025). Reactions of Thiols.
  • Taylor, C. G., & Jäschke, A. (2022).
  • Chemistry Steps. (2021). Reactions of Thiols. Chemistry Steps.
  • Organic Chemistry. (2019). 03.
  • Cianfoni, G., et al. (2026). Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies.
  • Cianfoni, G., et al. (2026).
  • Mihajlovic, M., et al. (2025). Adhesive-tuning with aromatic dithiols in thiol-quinone Michael polyadditions to tailor thiol-catechol connected (TCC) polymers. RSC Publishing.

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Troubleshooting & Optimization

Technical Support Center: Improving Coupling Efficiency of Sterically Hindered Mercaptophenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling sterically hindered mercaptophenylalanine in peptide synthesis. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges when incorporating this unique amino acid. As application scientists with extensive field experience, we have structured this guide to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your syntheses effectively.

Frequently Asked Questions (FAQs)

Q1: What makes p-mercaptophenylalanine (Mpa) a "sterically hindered" amino acid?

While not as severely hindered as α,α-disubstituted amino acids like Aib, the bulky phenyl ring in p-mercaptophenylalanine presents significant steric challenges, particularly when it is the incoming amino acid or when the N-terminal residue on the resin is also bulky. This steric bulk can physically obstruct the approach of the activated carboxyl group to the resin-bound amine, slowing down the rate of amide bond formation significantly.[1]

Q2: Beyond steric hindrance, what are the primary challenges associated with Mpa?

The thiol (-SH) group on the phenyl ring introduces a separate set of challenges. It is a potent nucleophile and is susceptible to oxidation. Key issues include:

  • Oxidation: Two thiol groups can readily oxidize to form a disulfide bridge, leading to unwanted dimerization of your peptide. This can occur under ambient conditions, especially in the presence of air.[2]

  • Side Reactions: The nucleophilic thiol group can potentially react with the highly activated carboxylic acid of the incoming amino acid, leading to undesired side products.

  • Chelation: The thiol group can chelate metal ions, which may be present as trace impurities, potentially inhibiting catalytic processes if any are used.

Q3: Why do standard coupling reagents like DCC or DIC often fail with Mpa?

Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) form an O-acylisourea intermediate. While effective for many amino acids, this intermediate may not be reactive enough to overcome the activation energy barrier imposed by the steric bulk of Mpa in a timely manner.[3][4] This leads to slow reaction rates, incomplete couplings, and an increased risk of side reactions like racemization or the formation of N-acylurea.[5]

Q4: Is it necessary to protect the thiol group of mercaptophenylalanine during solid-phase peptide synthesis (SPPS)?

Yes, in almost all cases, protecting the thiol group is highly recommended to prevent the side reactions mentioned in Q2. The choice of protecting group is critical and depends on your overall synthesis strategy (e.g., Boc vs. Fmoc) and the final deprotection conditions. Common thiol protecting groups include:

  • Trityl (Trt): Acid-labile, suitable for Fmoc-SPPS.

  • Acetamidomethyl (Acm): Removed by mercury(II) acetate or iodine, offering orthogonal protection.

  • tert-Butyl (tBu): Removed by strong acids like TFA, often used in Boc-SPPS.

Using a protected Fmoc-Mpa(ProtectingGroup)-OH derivative is standard practice for incorporating this residue.

Troubleshooting Guide: From Failed Couplings to Pure Peptides

This section addresses common problems encountered during the coupling of mercaptophenylalanine, providing a logical workflow for diagnosis and resolution.

Problem: Low or No Coupling Efficiency

This is the most frequent issue, often detected by a positive Kaiser test (indicating unreacted primary amines) after the coupling step.

Solution 1: Upgrade Your Coupling Reagent

If standard carbodiimides are failing, the most effective solution is to switch to a more potent activating reagent.[3] These reagents form more reactive activated esters, driving the reaction to completion even with hindered residues.

Q: My DIC/HOBt coupling is incomplete. What is a better alternative?

Switch to an in-situ activating reagent from the uronium/aminium or phosphonium salt families.[6] These are significantly more effective because they form highly reactive species that can overcome the steric barrier.[3]

  • Uronium/Aminium Salts: HATU, HBTU, and HCTU are excellent choices. HATU is often considered the most efficient due to the anchimeric assistance provided by the pyridine nitrogen in its HOAt leaving group.[6]

  • Phosphonium Salts: PyBOP and PyAOP are also highly effective and are good alternatives, particularly for preventing racemization.[2]

Data Summary: Comparison of Common Coupling Reagents for Hindered Couplings

Reagent ClassExamplesActivated IntermediateRelative ReactivityKey Considerations
Carbodiimides DCC, DICO-acylisoureaLow-ModerateOften insufficient for hindered couplings; risk of N-acylurea side product.[3][7]
Phosphonium Salts PyBOP, PyAOPOBt/OAt EsterHighExcellent reactivity with low racemization.[2][6] PyAOP is more reactive than PyBOP.[4]
Uronium/Aminium Salts HBTU, HCTU, HATU, COMUOBt/OAt/Oxyma EsterHigh - Very HighHighly efficient and fast.[6] HATU and COMU are often superior for difficult sequences.[7][8]
Acyl Halide Formers TFFH, BTCAcyl Fluoride/ChlorideExtremely HighUsed for the most challenging couplings, such as with α,α-disubstituted amino acids.[3][9][10] Requires anhydrous conditions.

Troubleshooting Workflow: Low Coupling Yield

G start Low Coupling Yield (Positive Kaiser Test) reagent Switch to a Potent Reagent (e.g., HATU, HCTU, PyBOP) start->reagent Primary Strategy conditions Optimize Reaction Conditions start->conditions Concurrent Strategy solvent Improve Solvation start->solvent If Aggregation is Suspected sub_reagent1 Still Incomplete? reagent->sub_reagent1 sub_cond1 Double Couple conditions->sub_cond1 sub_cond2 Increase Time (e.g., 2-4h or overnight) conditions->sub_cond2 sub_cond3 Increase Temperature (40°C or Microwave) conditions->sub_cond3 sub_solv1 Switch DMF to NMP solvent->sub_solv1 sub_solv2 Use Solvent Mixture (e.g., DCM/DMF/NMP) solvent->sub_solv2 sub_reagent2 Consider Acyl Fluoride (TFFH) sub_reagent1->sub_reagent2 Yes end_node Proceed to Deprotection sub_reagent1->end_node No sub_reagent2->end_node cap_node Cap Unreacted Amines sub_cond1->cap_node sub_cond2->cap_node sub_cond3->cap_node sub_solv1->reagent sub_solv2->reagent cap_node->end_node

Troubleshooting workflow for low coupling efficiency.
Solution 2: Optimize Reaction Conditions & Strategy

Q: Besides changing reagents, what else can I do?

  • Increase Reaction Time: Steric hindrance slows the reaction rate.[3] Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[3] Monitor the reaction with a test cleavage and HPLC or a repeated Kaiser test to determine the optimal time.

  • Double Coupling: Perform the coupling reaction once, wash the resin, and then repeat the coupling with a fresh solution of activated amino acid.[3] This is highly effective for difficult residues.

  • Increase Temperature: Gently heating the reaction to 40-50°C can help overcome the activation energy barrier. However, use caution as excessive heat can increase the risk of racemization.[3] Microwave-assisted peptide synthesis (MA-SPPS) is an advanced technique that uses microwave energy to rapidly heat the reaction, often driving difficult couplings to completion in minutes.[3]

Solution 3: Improve Resin and Peptide Solvation

For a successful reaction, the reagents must be able to freely access the reactive sites on the resin-bound peptide. Poor solvation can lead to peptide aggregation, further hindering the reaction.[3]

Q: My peptide sequence is very hydrophobic. Could the solvent be the issue?

Yes, poor solvation is a common cause of failed couplings in "difficult sequences".[11]

  • Switch to NMP: N-methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and can improve coupling efficiency.[3]

  • Use Solvent Mixtures: For particularly challenging sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can disrupt secondary structures and improve solvation.[3]

Problem: Deletion Sequences and Poor Purity in Final Product

Even if you push the reaction forward, incomplete coupling can lead to deletion sequences (peptides missing the Mpa residue), which are often difficult to separate during purification.

Q: How can I simplify the purification of my target peptide if I have deletion sequences?

The best strategy is to terminate any peptide chains that failed to couple. This is done through a process called "capping."

  • Capping: After the coupling step, unreacted N-terminal amines are acetylated using a reagent like acetic anhydride. This acetylation renders the amine unreactive to further coupling steps. The resulting capped, N-acetylated peptide is a "dead" sequence. Because it is shorter and has a different charge state than your full-length target peptide, it is typically much easier to separate during HPLC purification.[1]

Mechanism Comparison: Carbodiimide vs. HATU Activation

G Activation Mechanism Comparison cluster_0 Carbodiimide (e.g., DIC) Activation cluster_1 Uronium Salt (e.g., HATU) Activation AA1 R-COOH (Amino Acid) OAI O-Acylisourea (Moderately Reactive) AA1->OAI + DIC DIC DIC Peptide1 Peptide Bond OAI->Peptide1 + H₂N-Resin SideProduct N-Acylurea (Side Product) OAI->SideProduct Rearrangement Resin1 H₂N-Resin AA2 R-COOH (Amino Acid) OAt OAt-Ester (Highly Reactive) AA2->OAt + HATU HATU HATU + Base Peptide2 Peptide Bond OAt->Peptide2 + H₂N-Resin Resin2 H₂N-Resin

Reactivity difference between DIC and HATU activators.

Experimental Protocols

Protocol 1: Double Coupling of Fmoc-Mpa(Trt)-OH using HATU

This protocol is recommended as a first-line approach for incorporating protected mercaptophenylalanine.

  • Resin Preparation: Following standard deprotection of the N-terminal Fmoc group on the resin-bound peptide (e.g., with 20% piperidine in DMF), wash the resin thoroughly with DMF (5 x 1 min).

  • First Coupling Activation: In a separate vessel, pre-activate the Fmoc-Mpa(Trt)-OH (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes. The solution will typically change color.

  • First Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2 hours at room temperature.

  • Wash: Drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid and reagents. Agitate for another 2 hours.

  • Final Wash & Monitoring: Wash the resin thoroughly with DMF (3x) and DCM (3x). Perform a Kaiser test. If the test is negative (beads are colorless/yellow), the coupling is complete. If it is still positive, proceed to the capping protocol.

Protocol 2: Capping of Unreacted Amines

This protocol should be used after a difficult coupling step (like the one above) to terminate failed sequences.

  • Resin Washing: After the final coupling wash, ensure the resin is well-washed with DMF (3 x 1 min).

  • Capping Solution Preparation: Prepare a capping solution. A common mixture is Acetic Anhydride / DIPEA / DMF (e.g., 5:6:89 v/v/v). Prepare enough to fully swell the resin.

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Final Wash: Drain the capping solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection step in your sequence.

References

  • Google Patents. (n.d.). Processes for coupling amino acids using bis-(trichloromethyl) carbonate.
  • El-Faham, A., & Albericio, F. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Chemical Reviews, 111(11), 6557-6602.
  • Merck. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • ACS Figshare. (2007, July 20). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • PubMed. (2007, July 20). Efficient peptide coupling involving sterically hindered amino acids. Retrieved from [Link]

  • ChemRxiv. (2025, September 18). Native Chemical Ligation at Phenylalanine via 2-Mercaptophenylalanine. Retrieved from [Link]

  • Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • PubMed. (n.d.). Side reactions in solid-phase peptide synthesis and their applications. Retrieved from [Link]

  • PMC. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]

  • SlideShare. (n.d.). SIDE REACTION IN PEPTIDE SYNTHESIS. Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). Challenging SPPS: Difficult Sequences And Side Reactions. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Solubilizing 2-Amino-3-(3-sulfanylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Amino-3-(3-sulfanylphenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when working with this compound in aqueous buffers. Our goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions for your experiments.

Section 1: Understanding the Molecule - The "Why" Behind Solubility Issues

Before troubleshooting, it is critical to understand the inherent chemical properties of 2-Amino-3-(3-sulfanylphenyl)propanoic acid that govern its behavior in solution.

Q1: What are the key structural features of 2-Amino-3-(3-sulfanylphenyl)propanoic acid that influence its solubility?

This compound possesses three key functional groups that dictate its solubility profile:

  • A Zwitterionic Amino Acid Core: Like other amino acids, this molecule has both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). In aqueous solutions, these groups can ionize, forming a zwitterion with a positive charge on the amino group (-NH₃⁺) and a negative charge on the carboxyl group (-COO⁻).[1][2] This ionic character generally promotes solubility in polar solvents like water.

  • A Phenyl Ring: The presence of the phenyl (aromatic) ring introduces a significant non-polar, hydrophobic character to the molecule. This feature tends to decrease solubility in aqueous media.

  • A Sulfhydryl (Thiol) Group (-SH): The thiol group is polar and can participate in hydrogen bonding, which can enhance water solubility.[3] However, it is also highly susceptible to oxidation, especially at neutral to alkaline pH. Two thiol groups can oxidize to form a disulfide bond (-S-S-), creating a dimer. This dimerization increases the molecular weight and hydrophobicity, often leading to precipitation and a perceived decrease in solubility over time.[4]

The interplay between the hydrophilic zwitterionic core and the hydrophobic phenyl ring is the primary reason for its limited solubility in simple aqueous buffers.

Q2: How does pH fundamentally alter the solubility of this compound?

The solubility of 2-Amino-3-(3-sulfanylphenyl)propanoic acid is strongly dependent on the pH of the solution because its net electrical charge changes with pH.[5][6]

  • At the Isoelectric Point (pI): There is a specific pH, known as the isoelectric point (pI), where the positive charge on the amino group is balanced by the negative charge on the carboxyl group. The net charge of the molecule is zero. At this pH, intermolecular electrostatic repulsion is minimal, allowing the molecules to aggregate and precipitate more easily. Solubility is at its minimum at or near the pI.

  • In Acidic Conditions (pH < pI): The concentration of protons (H⁺) is high. The carboxylic acid group remains largely protonated (-COOH), while the amino group is fully protonated (-NH₃⁺). This gives the molecule a net positive charge, leading to strong electrostatic repulsion between molecules and enhanced interaction with water, thus increasing solubility.[2][7]

  • In Basic Conditions (pH > pI): The concentration of hydroxide ions (OH⁻) is high. The amino group is deprotonated (-NH₂), while the carboxylic acid group is fully deprotonated (-COO⁻). This gives the molecule a net negative charge, again causing electrostatic repulsion and increasing solubility.[2][7] The thiol group may also become deprotonated at higher pH values, further increasing the negative charge.

The diagram below illustrates the pH-dependent charge states of the molecule.

Low_pH Low pH (Acidic) Net Charge: Positive High Solubility pI Isoelectric Point (pI) Net Charge: Zero MINIMUM Solubility Low_pH->pI + OH⁻ - H⁺ pI->Low_pH + H⁺ - OH⁻ High_pH High pH (Basic) Net Charge: Negative High Solubility pI->High_pH + OH⁻ - H⁺ High_pH->pI + H⁺ - OH⁻

Caption: pH-dependent states and relative solubility.

Section 2: Troubleshooting Guide - Step-by-Step Solutions

This section provides a logical progression of methods to try when you encounter solubility problems.

Q3: I cannot dissolve the compound in my neutral buffer (e.g., PBS pH 7.4). What is the first and most effective method to try?

The most direct approach is to exploit the pH-dependent solubility of the molecule. Instead of dissolving it directly in the neutral buffer, you should first dissolve it in a dilute acidic or basic solution and then neutralize it by adding it to your final buffer.

Causality: By moving the pH far from the compound's isoelectric point (pI), you ensure the molecule carries a net positive (in acid) or net negative (in base) charge. This charge prevents the molecules from aggregating and significantly increases their ability to dissolve in water.[7]

See Protocol 1: pH-Mediated Solubilization for a detailed step-by-step guide.

Q4: My experiment is pH-sensitive, and the method above is not suitable. What is the standard alternative?

The most common alternative is to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous buffer to the final desired concentration.[8]

Causality: Powerful polar aprotic solvents like Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are highly effective at disrupting the crystal lattice of a solid compound, allowing it to dissolve at a much higher concentration than is possible in water alone. When this concentrated stock is added to a larger volume of aqueous buffer, the solvent molecules are dispersed, and the compound remains in solution, provided the final concentration is below its aqueous solubility limit.

SolventRecommended Max. Final Conc. (v/v)Notes
DMSO < 1% (typically < 0.5% for cell-based assays)Most common and effective. Can be cytotoxic at higher concentrations.[8]
DMF < 0.5%Effective, but generally more toxic than DMSO.
Ethanol < 1-2%Less effective for highly insoluble compounds but may be better tolerated in some biological systems.

See Protocol 2: Preparation and Use of an Organic Stock Solution for a detailed step-by-step guide.

Q5: My solution appears clear at first but then becomes cloudy or shows precipitate over time. What is happening and how can I prevent it?

This issue is characteristic of the oxidation of the sulfhydryl (-SH) group, leading to the formation of less soluble disulfide-linked dimers.[4] This process is often accelerated by dissolved oxygen in the buffer and pH values around or above neutral.[9]

Mitigation Strategies:

  • Use Degassed Buffers: Before use, degas your aqueous buffer by sparging with an inert gas (nitrogen or argon) or by using a vacuum pump to remove dissolved oxygen.

  • Include a Reducing Agent: If compatible with your downstream application, add a small amount of a reducing agent to the buffer to keep the thiol group in its reduced (-SH) state.

    • Dithiothreitol (DTT): Typically used at 1-5 mM.

    • Tris(2-carboxyethyl)phosphine (TCEP): More stable than DTT and effective at a lower concentration (0.1-0.5 mM). It is also effective over a wider pH range.

  • Work at a Slightly Acidic pH: If your experiment allows, preparing the solution in a slightly acidic buffer (e.g., pH 6.0-6.5) can slow the rate of thiol oxidation.

Q6: I need to achieve an even higher aqueous concentration, but the previous methods are insufficient. Are there any advanced formulation strategies?

Yes, for applications requiring higher concentrations, you can employ solubility-enhancing excipients. These are compounds that are added to the formulation to improve the solubility of the active molecule.

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic phenyl ring of your compound, effectively shielding it from the aqueous environment and increasing its overall solubility.[8][10] Beta-cyclodextrin and its derivatives (like HP-β-CD) are commonly used. See Protocol 3: Advanced Solubilization with Cyclodextrins for details.

  • Co-solubilizing Amino Acids: The addition of certain amino acids, particularly L-arginine and L-glutamate, to the buffer can significantly enhance the solubility of other molecules, including proteins and small-molecule drugs.[11][12] They are thought to act as "hydrotropes," substances that improve solubility through non-covalent interactions.[13][14] A common approach is to add a 50 mM solution of L-arginine/L-glutamate to the buffer.[11]

Section 3: Detailed Experimental Protocols

Protocol 1: pH-Mediated Solubilization

Objective: To dissolve the compound by transiently adjusting pH.

  • Weigh the desired amount of 2-Amino-3-(3-sulfanylphenyl)propanoic acid powder.

  • Add a small volume of dilute acid (e.g., 0.1 M HCl) or dilute base (e.g., 0.1 M NaOH) dropwise while vortexing until the solid is fully dissolved. Use the minimum volume necessary.

  • Once fully dissolved, slowly add this concentrated, solubilized solution to your final, larger volume of stirred aqueous buffer (e.g., PBS). The buffer's capacity should be sufficient to neutralize the added acid/base and bring the final pH to the desired value.

  • Verify the final pH of your solution and adjust if necessary.

  • Visually inspect the solution for any signs of precipitation.

Protocol 2: Preparation and Use of an Organic Stock Solution

Objective: To create a concentrated stock solution in an organic solvent for dilution into aqueous media.

  • In a fume hood, carefully weigh the desired amount of the compound into an appropriate vial (e.g., an amber glass vial).

  • Add a calculated volume of high-purity, anhydrous DMSO (or other suitable solvent) to achieve a high-concentration stock (e.g., 10-100 mM).

  • Vortex or sonicate the mixture until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

  • To prepare your working solution, dilute the stock solution into your aqueous buffer. For example, to make a 100 µM solution from a 100 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of buffer).

  • Crucial Step: Add the small volume of stock solution directly into the vortex of the stirred aqueous buffer to ensure rapid dispersion and prevent localized precipitation.

  • Use the freshly prepared working solution as soon as possible. Do not store dilute aqueous solutions for extended periods.[15]

Protocol 3: Advanced Solubilization with Cyclodextrins

Objective: To enhance aqueous solubility using a cyclodextrin excipient.

  • Prepare your desired aqueous buffer.

  • Add and dissolve the chosen cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) into the buffer at a concentration typically ranging from 1-10% (w/v). Stir until fully dissolved.

  • Prepare a concentrated stock solution of your compound in a minimal amount of organic solvent as described in Protocol 2.

  • Slowly add the required volume of the compound's stock solution to the cyclodextrin-containing buffer while stirring vigorously.

  • Allow the solution to stir for 15-30 minutes to ensure complex formation.

Section 4: Summary and Quick Reference

The following flowchart provides a decision-making guide for troubleshooting solubility issues.

decision decision protocol protocol start Start: Compound will not dissolve in neutral buffer dec_ph Is transient pH adjustment acceptable? start->dec_ph dec_dmso Is a low % of organic solvent acceptable? dec_ph->dec_dmso No protocol_ph Use Protocol 1: pH-Mediated Solubilization dec_ph->protocol_ph Yes dec_conc Is final concentration still too low? dec_dmso->dec_conc No protocol_dmso Use Protocol 2: Organic Stock Solution dec_dmso->protocol_dmso Yes protocol_adv Use Protocol 3: Advanced Methods (Cyclodextrins, Arginine) dec_conc->protocol_adv Yes dec_oxidation Is precipitation occurring over time? protocol_red Use Degassed Buffers Add Reducing Agent (DTT/TCEP) dec_oxidation->protocol_red Yes end_ok Solution is Stable dec_oxidation->end_ok No protocol_ph->dec_oxidation protocol_dmso->dec_oxidation

Caption: Troubleshooting workflow for solubility.

Comparison of Solubilization Methods
MethodProsConsBest For...
pH Adjustment Highly effective, inexpensive, avoids organic solvents.Not suitable for pH-sensitive experiments; may require final pH verification.General lab use where the final buffer can tolerate slight ionic strength changes.
Organic Stock Simple, reliable, widely used.Requires organic solvent which may interfere with assays; risk of precipitation upon dilution.Cell-based assays and biochemical experiments where solvent concentration is controlled.
Excipients Can achieve the highest aqueous concentrations; avoids high % of organic solvents.More expensive; excipients may interfere with downstream applications; requires more formulation development.Drug formulation, high-concentration dosing solutions, and challenging solubilization cases.

Section 5: Frequently Asked Questions (FAQs)

Q: How can I be certain the compound is fully dissolved? A: The primary method is visual inspection. A true solution should be perfectly clear and free of any suspended particles, haze, or Tyndall effect (light scattering) when a light source (like a laser pointer) is passed through it.

Q: Can I store the prepared aqueous solutions? A: It is strongly recommended to prepare solutions fresh for each experiment.[15] Due to the risk of thiol oxidation and potential degradation, storing dilute aqueous solutions, even frozen, can lead to a loss of active compound and precipitation upon thawing. If you must store, use a concentrated stock in anhydrous DMSO at -80°C, protected from light and moisture.

Q: Will these solubilization methods interfere with my biological assay? A: They can. Always run appropriate controls.

  • pH: Ensure the final pH of your solution matches your control buffer.

  • Organic Solvents: Run a "vehicle control" containing the same final concentration of the organic solvent (e.g., 0.1% DMSO) in your buffer to account for any effects of the solvent itself.

  • Excipients: Run a control with the excipient (e.g., cyclodextrin) alone in the buffer to ensure it does not have an independent effect on your assay.

References

  • Sharma, D., & Gupta, J. (2025). Co-Amorphous Solid Dispersions: A Strategy for Improving Poorly Soluble Drug Delivery using Amino Acids and Hydrophilic Carriers. [Source not formally named in search result]
  • PubChem. (2025). 2-Amino-3-(3-sulfanylphenyl)propanoic acid. National Center for Biotechnology Information. [Link]

  • G, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. [Link]

  • Course Hero. (n.d.). A portion of a polypeptide chain contains the following sequence of amino acids. [Link]

  • PubChem. (2021). 2-Amino-3-phenylpropanoic acid;2-amino-3-sulfanylpropanoic acid. National Center for Biotechnology Information. [Link]

  • Permana, A. D., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances. [Link]

  • Löbmann, K., et al. (2013). Amino acids as co-amorphous stabilizers for poorly water soluble drugs--Part 1: preparation, stability and dissolution enhancement. European Journal of Pharmaceutics and Biopharmaceutics. [Link]

  • Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]

  • Unknown Author. (n.d.). QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. [Source not formally named in search result]
  • Permana, A. D., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. [Source not formally named in search result]
  • Golovanov, A. P., et al. (2004). A Simple Method for Improving Protein Solubility and Long-Term Stability. Journal of the American Chemical Society. [Link]

  • Chantarasiri, A., et al. (2015). Strategies for Alleviating in vitro Low Protein Solubility in Applied Biotechnology and Microbiology. KMUTNB Int J Appl Sci Technol. [Link]

  • Mahore, J., et al. (2019). Amino Acid Conjugation: An Approach to Enhance Aqueous Solubility and Permeability of Poorly Water Soluble Drug Ritonavir. Journal of Drug Delivery and Therapeutics. [Link]

  • Clark, J. (2016). an introduction to amino acids. Chemguide. [Link]

  • Askiitians. (2025). How does pH affect solubility? [Link]

  • PubChemLite. (2025). 2-amino-3-(3-sulfanylphenyl)propanoic acid hydrochloride. [Link]

  • Chemistry Stack Exchange. (2017). Effect of pH on positive and negative charges of a zwitterion. [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]

  • ResearchGate. (n.d.). Stability of thiol groups at different pH environments at 37°C. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3-Mercaptophenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted electron ionization (EI) and collision-induced dissociation (CID) mass spectrometry fragmentation patterns of 3-mercaptophenylalanine. As a non-canonical amino acid, understanding its unique fragmentation signature is crucial for researchers in proteomics, metabolomics, and drug development for unambiguous identification and characterization.

This document moves beyond a simple catalog of fragments. It delves into the mechanistic rationale behind the observed cleavages, drawing comparisons to the well-characterized fragmentation of its structural analogs: Phenylalanine and Cysteine. By understanding how the introduction of a thiol (-SH) group onto the phenyl ring alters fragmentation pathways, researchers can develop more robust and specific analytical methods.

Theoretical Fragmentation Analysis of 3-Mercaptophenylalanine

The fragmentation of 3-mercaptophenylalanine is governed by the interplay between its three key structural motifs: the amino acid backbone, the aromatic phenyl ring, and the nucleophilic thiol group. The initial ionization and subsequent fragmentation will produce a series of characteristic ions and neutral losses that serve as a structural fingerprint.

The molecular weight of 3-mercaptophenylalanine is 183.05 g/mol . Its protonated molecular ion, [M+H]⁺, will have an m/z of 184.06.

Proposed Key Fragmentation Pathways

Under Collision-Induced Dissociation (CID), the [M+H]⁺ ion is expected to undergo several high-propensity fragmentation reactions:

  • Backbone Fragmentation: Like all amino acids, it will exhibit characteristic losses from the backbone. The most common are the loss of water (H₂O, -18 Da) and the loss of formic acid (HCOOH, -46 Da) from the carboxylic acid group, leading to ions at m/z 166.05 and 138.05, respectively.

  • Side-Chain Cleavage (Benzylic Fission): The Cα-Cβ bond is susceptible to cleavage. However, the most significant side-chain fragmentation is the cleavage of the Cβ-Cγ bond (benzylic cleavage). This is a major pathway for Phenylalanine, which famously produces a tropylium ion at m/z 91. For 3-mercaptophenylalanine, this cleavage would result in a mercaptobenzyl cation. The subsequent fragment, the mercaptotropylium ion, is predicted to be a dominant peak at m/z 123.02 .

  • Thiol-Specific Neutral Loss: Sulfur-containing compounds often exhibit characteristic neutral losses. A key diagnostic fragmentation for 3-mercaptophenylalanine would be the neutral loss of hydrogen sulfide (H₂S, -34 Da), resulting in a fragment at m/z 150.03 . This is analogous to the loss of H₂O from Tyrosine.

The proposed fragmentation cascade is visualized in the diagram below.

G cluster_0 Proposed CID Fragmentation of 3-Mercaptophenylalanine parent [M+H]⁺ m/z 184.06 frag1 [M+H - H₂O]⁺ m/z 166.05 parent->frag1 - H₂O frag2 [M+H - HCOOH]⁺ m/z 138.05 parent->frag2 - HCOOH frag3 Mercaptotropylium ion m/z 123.02 parent->frag3 - Glycine residue frag4 [M+H - H₂S]⁺ m/z 150.03 parent->frag4 - H₂S

Caption: Proposed fragmentation pathways for protonated 3-mercaptophenylalanine.

Comparative Fragmentation: Phenylalanine vs. Cysteine

To validate our predictions and provide a framework for identification, we compare the expected fragmentation of 3-mercaptophenylalanine with its structural building blocks.

Amino AcidParent Ion [M+H]⁺ (m/z)Key Fragment 1 (m/z) & IdentityKey Fragment 2 (m/z) & IdentityKey Neutral Loss
Phenylalanine 166.09120.08 ([M+H - HCOOH]⁺)91.05 (Tropylium ion)HCOOH (-46 Da)
Cysteine 122.0276.02 ([M+H - HCOOH]⁺)88.04 ([M+H - H₂S]⁺)H₂S (-34 Da)
3-Mercaptophenylalanine 184.06 138.05 ([M+H - HCOOH]⁺) 123.02 (Mercaptotropylium ion) H₂S (-34 Da)
Analysis of Phenylalanine ([M+H]⁺ = 166.09)

The tandem mass spectrum of Phenylalanine is dominated by the loss of the entire glycine portion (cleavage at the Cβ-Cγ bond) to form the highly stable tropylium ion at m/z 91.05 . Another significant peak corresponds to the loss of formic acid (HCOOH) to yield a fragment at m/z 120.08 . The absence of a prominent peak at m/z 91 and the presence of a strong signal at m/z 123 would be a primary indicator of a substitution on the phenyl ring.

Analysis of Cysteine ([M+H]⁺ = 122.02)

Cysteine's fragmentation is characterized by the lability of its thiol group. While it also shows the loss of formic acid to produce a fragment at m/z 76.02 , a more diagnostic feature is the neutral loss of hydrogen sulfide (H₂S) to give an ion at m/z 88.04 . The observation of this same neutral loss (-34 Da) from 3-mercaptophenylalanine confirms the presence of the thiol group.

The key takeaway is that 3-mercaptophenylalanine exhibits a "hybrid" fragmentation pattern, showcasing the characteristic benzylic cleavage of Phenylalanine and the signature neutral loss of Cysteine. The mass shift of the benzylic fragment (from 91 to 123) directly corresponds to the addition of a thiol group to the aromatic ring.

Experimental Protocol: ESI-MS/MS Analysis

This protocol outlines a robust, self-validating method for acquiring high-quality tandem mass spectra of 3-mercaptophenylalanine using a standard Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) mass spectrometer.

I. Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of 3-mercaptophenylalanine, Phenylalanine, and Cysteine standards. Dissolve each in 1 mL of a 50:50 mixture of HPLC-grade water and acetonitrile with 0.1% formic acid. This acidifies the solution, promoting protonation for positive ion mode ESI.

  • Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of the same acidified water/acetonitrile solvent.

  • System Suitability: Prepare a mixed standard containing all three amino acids at 10 µg/mL to verify chromatographic separation and instrument performance in a single run.

II. Liquid Chromatography Method
  • Column: A standard C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2% to 98% B

    • 5-7 min: Hold at 98% B

    • 7.1-9 min: Return to 2% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

III. Mass Spectrometry Method
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Gas (N₂): 800 L/hr at 350 °C

  • MS1 Scan Range: m/z 50 - 500

  • MS/MS Acquisition: Data-Dependent Acquisition (DDA)

    • Precursor Selection: Select the top 3 most intense ions from the MS1 scan for fragmentation.

    • Collision Gas: Argon

    • Collision Energy: Use a collision energy ramp (e.g., 10-40 eV). This is critical as different bond types require different energies for optimal fragmentation. A ramp ensures that all potential fragments are generated.

    • Inclusion/Exclusion Criteria: Set the precursor m/z for 3-mercaptophenylalanine (184.06) as a preferred target.

The workflow for this experimental setup is illustrated below.

G cluster_1 Experimental Workflow for Comparative Fragmentation Analysis prep Sample Preparation (10 µg/mL in 50:50 ACN:H₂O + 0.1% FA) lc Reversed-Phase LC Separation (C18 Column) prep->lc esi Electrospray Ionization (ESI+) lc->esi ms1 MS1 Full Scan (Survey Scan) esi->ms1 dda Data-Dependent Acquisition (Precursor Ion Selection) ms1->dda cid MS/MS Fragmentation (CID with Energy Ramp) dda->cid tof TOF Data Acquisition (High-Resolution Mass Measurement) cid->tof analysis Data Analysis (Spectrum Interpretation & Comparison) tof->analysis

Caption: A typical LC-MS/MS workflow for amino acid fragmentation analysis.

Conclusion

The mass spectrometric fragmentation of 3-mercaptophenylalanine provides a clear and unambiguous signature that is readily distinguishable from its close structural relatives, Phenylalanine and Cysteine. The diagnostic fragments are:

  • The protonated molecular ion at m/z 184.06.

  • A characteristic mercaptotropylium ion at m/z 123.02 , indicating a thiol-substituted benzyl moiety.

  • A neutral loss of 34 Da (H₂S) , confirming the presence of the thiol group.

By utilizing the comparative framework and the detailed experimental protocol provided, researchers can confidently identify 3-mercaptophenylalanine in complex matrices and leverage this information for advanced applications in biochemistry and pharmaceutical development.

References

  • Haverland, N. (2022). Fragmentation of Amino Acids in Mass Spectrometry. Proteomics.info. Available at: [Link]

  • NIST. (2023). Phenylalanine Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]

  • NIST. (2023). Cysteine Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]

A Comprehensive Guide to HPLC Retention Times for 2-Amino-3-(3-sulfanylphenyl)propanoic Acid and Its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical overview of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for separating 2-Amino-3-(3-sulfanylphenyl)propanoic acid from its potential process-related and degradation impurities. While specific retention time data is highly dependent on the exact chromatographic system, this guide offers a robust methodology and a predictive analysis of elution order based on fundamental chemical principles, enabling you to develop and validate a similar separation in your own laboratory.

The Critical Role of Purity in Drug Development

2-Amino-3-(3-sulfanylphenyl)propanoic acid is a non-proteinogenic amino acid with potential applications in pharmaceutical research. As with any API, its efficacy and safety are directly linked to its purity. Process-related impurities, arising from starting materials, by-products of the synthesis, or subsequent degradation, can impact the drug's stability, bioavailability, and toxicity. Therefore, a reliable analytical method to detect and quantify these impurities is a regulatory and scientific necessity.

A Proposed Synthetic Route and Potential Impurities

To understand the potential impurity profile, we will consider a plausible and efficient synthetic pathway for 2-Amino-3-(3-sulfanylphenyl)propanoic acid: the Strecker synthesis. This classic method for amino acid synthesis involves the reaction of an aldehyde with ammonia and a cyanide source, followed by hydrolysis of the resulting aminonitrile.[1][2]

Based on this synthetic route, we can anticipate several potential process-related impurities:

  • Impurity A: 3-Sulfanylbenzaldehyde (Starting Material) : The aldehyde used as the initial building block. Its presence in the final product would indicate an incomplete reaction.

  • Impurity B: 2-Amino-2-(3-sulfanylphenyl)acetonitrile (Intermediate) : The aminonitrile formed during the first stage of the Strecker synthesis. Incomplete hydrolysis would lead to its presence as an impurity.

  • Impurity C: 2-Hydroxy-3-(3-sulfanylphenyl)propanoic acid : A potential byproduct if water attacks the intermediate imine before the addition of the cyanide ion during the Strecker synthesis.

  • Impurity D: D-enantiomer of 2-Amino-3-(3-sulfanylphenyl)propanoic acid : The Strecker synthesis is not stereospecific and produces a racemic mixture of D- and L-amino acids.[3] If the desired product is a single enantiomer, the other enantiomer is considered a chiral impurity.

  • Impurity E: Disulfide Dimer of 2-Amino-3-(3-sulfanylphenyl)propanoic acid (Oxidative Degradation Product) : The sulfhydryl group (-SH) is susceptible to oxidation, which can lead to the formation of a disulfide bond between two molecules of the API.[4][5] This is a common degradation pathway for sulfur-containing compounds.[6]

Developing a Stability-Indicating HPLC Method: A Step-by-Step Protocol

The following reversed-phase HPLC (RP-HPLC) method is designed to provide optimal separation of the polar amino acid from its less polar and structurally related impurities. The choice of a C18 stationary phase is based on its wide applicability and effectiveness in separating aromatic compounds.[7][8] The mobile phase composition and pH are critical for controlling the retention and peak shape of the zwitterionic amino acid.

Experimental Protocol
  • Instrumentation :

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions :

    • Column : C18, 150 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A : 0.1% Formic acid in Water

    • Mobile Phase B : 0.1% Formic acid in Acetonitrile

    • Gradient Elution :

      Time (min) % Mobile Phase B
      0 5
      20 50
      25 90
      30 90
      31 5

      | 35 | 5 |

    • Flow Rate : 1.0 mL/min

    • Column Temperature : 30 °C

    • Detection Wavelength : 220 nm

    • Injection Volume : 10 µL

  • Sample Preparation :

    • Dissolve the sample in a mixture of Mobile Phase A and Mobile Phase B (95:5 v/v) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Causality Behind Experimental Choices
  • C18 Column : Provides a hydrophobic stationary phase that retains the aromatic compounds through non-polar interactions.

  • Formic Acid in Mobile Phase : The acidic mobile phase (pH ~2.7) ensures that the carboxylic acid group of the amino acid and its acidic impurities are protonated, and the amino group is also protonated. This suppresses the zwitterionic character and leads to more consistent retention and better peak shapes on a reversed-phase column.

  • Gradient Elution : The use of a gradient from a low to a high concentration of acetonitrile (the organic modifier) allows for the elution of compounds with a wide range of polarities. This is essential for separating the polar amino acid from potentially less polar impurities within a reasonable analysis time.

  • Detection at 220 nm : Aromatic amino acids and their derivatives typically exhibit strong absorbance in the low UV range, making 220 nm a suitable wavelength for sensitive detection of both the API and its impurities.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection (220 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Impurities Integrate->Quantify Report Report Quantify->Report Generate Report

Caption: Workflow for the HPLC analysis of 2-Amino-3-(3-sulfanylphenyl)propanoic acid.

Predicted Retention Times and Elution Order

Based on the principles of reversed-phase chromatography, where more polar compounds elute earlier and more non-polar (hydrophobic) compounds are retained longer, we can predict the elution order of 2-Amino-3-(3-sulfanylphenyl)propanoic acid and its potential impurities.

CompoundPredicted Retention Time (Relative)Rationale for Elution Order
Impurity C: 2-Hydroxy-3-(3-sulfanylphenyl)propanoic acidVery EarlyThe presence of an additional hydroxyl group increases the polarity of this molecule, leading to weaker interaction with the C18 stationary phase and thus earlier elution.
2-Amino-3-(3-sulfanylphenyl)propanoic acid (API) EarlyAs a zwitterionic amino acid, it is relatively polar, especially in the acidic mobile phase, leading to an early elution time.
Impurity D: D-enantiomerCo-eluting or very close to APIEnantiomers have identical physicochemical properties in an achiral environment. Therefore, they will not be separated by a standard C18 column and will have the same retention time. Chiral chromatography would be required for their separation.[8][9]
Impurity B: 2-Amino-2-(3-sulfanylphenyl)acetonitrileIntermediateThe nitrile group is less polar than the carboxylic acid group of the API, making this intermediate slightly more hydrophobic and thus retained longer on the C18 column.
Impurity A: 3-SulfanylbenzaldehydeLateThe aldehyde is significantly less polar than the amino acid, lacking the charged amino and carboxyl groups. This results in stronger hydrophobic interactions with the stationary phase and a later elution time.
Impurity E: Disulfide DimerLatestThe dimerization of the API molecule effectively doubles its size and significantly increases its hydrophobicity. This will lead to the strongest interaction with the C18 column and the longest retention time.

Forced Degradation Studies: A Self-Validating System

To ensure the developed HPLC method is "stability-indicating," forced degradation studies should be performed. This involves subjecting the API to harsh conditions to intentionally generate degradation products.[10] The ability of the HPLC method to separate the API peak from all the degradation product peaks demonstrates its specificity.

Forced Degradation Protocol
  • Acidic Hydrolysis : Reflux the API in 0.1 M HCl at 80°C for 4 hours.

  • Basic Hydrolysis : Reflux the API in 0.1 M NaOH at 80°C for 4 hours.

  • Oxidative Degradation : Treat the API with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation : Expose the solid API to 105°C for 24 hours.

  • Photolytic Degradation : Expose a solution of the API to UV light (254 nm) for 24 hours.

The analysis of these stressed samples will likely show the formation of Impurity E (Disulfide Dimer) under oxidative conditions, and potentially other degradation products. The successful separation of these newly formed peaks from the main API peak validates the method's stability-indicating power.

Conclusion

This guide provides a comprehensive framework for the development and understanding of an HPLC method for the purity assessment of 2-Amino-3-(3-sulfanylphenyl)propanoic acid. By understanding the potential synthetic and degradation impurities, and by applying sound chromatographic principles, a robust and reliable stability-indicating method can be established. The provided protocol and predictive elution order serve as a strong starting point for researchers in their efforts to ensure the quality and safety of novel pharmaceutical compounds.

References

  • Bommarius, A. S., Schwarm, M., & Drauz, K. (1998). Biocatalysis to amino acids and derivatives. In Chirality in industry (pp. 160-199). John Wiley & Sons, Inc.
  • Ding, R., Chen, Y., & Wang, J. (2020). Recent advances in biocatalytic synthesis of non-canonical amino acids.
  • Goswami, A., & Van Lanen, S. G. (2015). Enzymatic strategies and biocatalysts for amide bond formation: tricks of the trade outside of the ribosome. Molecular BioSystems, 11(2), 338-353.
  • Grigoryan, S. H., Zhamharyan, A. G., Gevorgyan, L. A., Stepanyan, G. M., & Paronikyan, R. G. (2019). Synthesis and pharmacological activity of S (-)-2-amino-2-methyl-3-phenylpropanoic acid. Pharmaceutical Chemistry Journal, 53(7), 620-623.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine. Retrieved from [Link]

  • Hroboňová, K., Lomenová, A., & Lehotay, J. (2018). Comparison of HPLC separation of phenylalanine enantiomers on different types of chiral stationary phases. Food Analytical Methods, 11(11), 3045-3053.
  • Lomenová, A., Hroboňová, K., & Lehotay, J. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Food Analytical Methods, 11(11), 3045–3053.
  • Narancic, T., O'Connor, K. E., & Averesch, N. J. (2019). Production of non-proteinogenic amino acids: a new era for metabolic engineering. Biotechnology advances, 37(6), 107412.
  • Oliva, R., D'Alterio, C., & De Simone, G. (2018). Non-natural amino acids in drug discovery. RSC medicinal chemistry, 9(5), 669-676.
  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.
  • The Strecker Synthesis of Amino Acids. (2018, November 12). Master Organic Chemistry. Retrieved from [Link]

  • Hroboňová, K., Lomenová, A., & Lehotay, J. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Request PDF. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine. Retrieved from [Link]

  • Roura Padrosa, D., Lehmann, H., Snajdrova, R., & Paradisi, F. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenyl ammonia lyase.
  • Turner, N. J. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. PMC. Retrieved from [Link]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Strecker Synthesis: Definition, Example, and Mechanism. Retrieved from [Link]

  • StudySmarter. (2023, October 21). Strecker Synthesis: Mechanism & Applications. Retrieved from [Link]

  • D’hooghe, M., & De Kimpe, N. (2011). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in α-Amino Acid Synthesis. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-(3-sulfanylphenyl)propanoic acid. Retrieved from [Link]

  • U.S. Patent No. 5,346,828. (1994). Washington, DC: U.S.
  • ResearchGate. (2016). HPLC chromatograms of phenylalanine (standard solutions) at different.... Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of sulfhydryl group in response to oxidative stress and.... Retrieved from [Link]

  • Dinkova-Kostova, A. T., & Talalay, P. (2010). The Role of Sulfhydryl Reactivity of Small Molecules for the Activation of the KEAP1/NRF2 Pathway and the Heat Shock Response. PMC. Retrieved from [Link]

  • MDPI. (2024, April 16). The Role of Sulfhydryl (Thiols) Groups in Oral and Periodontal Diseases. Retrieved from [Link]

  • Alvarez, B., & Radi, R. (2019). Hydrogen Sulfide and Persulfides Oxidation by Biologically Relevant Oxidizing Species. Antioxidants, 8(2), 43.
  • EBSCO. (n.d.). Thiols | Geology | Research Starters. Retrieved from [Link]

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A Senior Application Scientist's Guide to Validating the Enantiomeric Purity of Synthesized 2-Amino-3-(3-sulfanylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological activity and toxicological profile. For a synthesized non-proteinogenic amino acid like 2-Amino-3-(3-sulfanylphenyl)propanoic acid, which serves as a crucial chiral building block, the rigorous validation of its enantiomeric purity is a non-negotiable cornerstone of quality control. The presence of an undesired enantiomer, even in minute quantities, can lead to reduced efficacy, altered pharmacokinetics, or significant off-target toxicity.

This guide provides an in-depth comparison of the principal analytical techniques for determining the enantiomeric purity of 2-Amino-3-(3-sulfanylphenyl)propanoic acid. We move beyond mere protocols to dissect the underlying principles and the rationale behind experimental choices, empowering researchers and drug development professionals to select and implement the most appropriate, robust, and self-validating method for their specific needs.

Section 1: Chiral High-Performance Liquid Chromatography (HPLC) — The Industry Gold Standard

Chiral HPLC is unequivocally the most prevalent and robust technique for enantiomeric purity assessment in the pharmaceutical industry.[1] Its strength lies in its high resolving power, reproducibility, and the ability to often analyze compounds directly without derivatization.

Principle of Operation: A Tale of Transient Interactions

The separation mechanism hinges on the differential interaction of the two enantiomers with a Chiral Stationary Phase (CSP). CSPs create a chiral environment within the column. As the racemic mixture passes through, one enantiomer forms a more stable, transient diastereomeric complex with the CSP than the other, causing it to be retained longer and thus elute later. For amino acids, polysaccharide-based CSPs are particularly versatile due to their high chiral recognition ability.[2]

The aromatic ring and polar functional groups (amine, carboxyl, sulfanyl) of our target molecule provide multiple points for potential interactions—such as hydrogen bonding, π-π stacking, and dipole-dipole interactions—with the CSP, making HPLC an ideal choice.[3]

Detailed Experimental Protocol: Chiral HPLC

This protocol is designed as a self-validating system, incorporating system suitability and validation parameters from the outset.

1. Instrumentation and Materials:

  • HPLC or UHPLC system with a UV detector.

  • Chiral Column: Astec CHIROBIOTIC T (Teicoplanin-based macrocyclic glycopeptide) or a polysaccharide-based column (e.g., CHIRALPAK® IC). Macrocyclic glycopeptide phases are excellent for underivatized amino acids due to their compatibility with aqueous mobile phases.[4]

  • Reference Standards: Certified standards of both D- and L-enantiomers of 2-Amino-3-(3-sulfanylphenyl)propanoic acid. A racemic (1:1) mixture is also required.

  • Solvents: HPLC-grade Methanol, Acetic Acid.

  • Sample Diluent: Methanol/Water (50:50, v/v).

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase: Methanol / Acetic Acid (100 / 0.1, v/v). The acidic modifier is crucial to suppress the ionization of the carboxylic acid and sharpen peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 230 nm (leveraging the aromatic chromophore).

  • Injection Volume: 10 µL.

3. Solution Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh and dissolve the reference standards in the sample diluent.

  • Racemic Mixture Solution (0.1 mg/mL): Prepare a 1:1 mixture of the D- and L-enantiomers. This is critical for confirming peak identity and calculating resolution.

  • Sample Solution (1.0 mg/mL): Prepare the synthesized batch of 2-Amino-3-(3-sulfanylphenyl)propanoic acid in the sample diluent.

4. Method Validation Workflow:

  • Specificity: Inject the diluent, each individual enantiomer, the racemic mixture, and the sample solution. The chromatograms must show that the peaks for the enantiomers are well-resolved from each other and any potential impurities.

  • System Suitability: Inject the racemic mixture solution in six replicates. The resolution between the two enantiomer peaks should be > 2.0, and the relative standard deviation (RSD) for the peak areas should be < 2.0%.

  • Limit of Quantitation (LOQ): Determine the concentration that yields a signal-to-noise ratio of at least 10:1. This is the lowest level at which the unwanted enantiomer can be reliably quantified.

  • Linearity: Prepare a calibration curve for the unwanted enantiomer over a range from the LOQ to approximately 1.0% of the main enantiomer's concentration. The correlation coefficient (r²) must be ≥ 0.99.

  • Accuracy: Spike the pure, desired enantiomer with known amounts of the unwanted enantiomer (e.g., at LOQ, 0.5%, and 1.0% levels). The recovery should be within 90-110%.[1]

  • Precision (Repeatability): Analyze six separate preparations of the same sample. The RSD for the percentage of the unwanted enantiomer should be < 10%.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Method Validation Prep Prepare Standards (Pure, Racemic, Sample) Cond Optimize HPLC Conditions Prep->Cond Spec Specificity & Peak ID Cond->Spec SysSuit System Suitability (Resolution, RSD%) Spec->SysSuit LOQ LOD / LOQ (S/N Ratio) SysSuit->LOQ Lin Linearity (r² > 0.99) LOQ->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Report Final Validated Method & Purity Report Prec->Report

Caption: Workflow for Chiral HPLC Method Validation.

Section 2: Chiral Gas Chromatography (GC) — The High-Sensitivity Alternative

Chiral GC is another powerful separation technique, often coupled with a mass spectrometer (MS) for enhanced sensitivity and specificity. Its primary limitation for amino acids is their non-volatile, zwitterionic nature, which mandates a chemical derivatization step prior to analysis.[5][]

Principle of Operation: Separation in the Gas Phase

The core principle is similar to HPLC, but the mobile phase is an inert gas (e.g., Helium) and the stationary phase is a chiral coating on the inside of a long capillary column. Volatilized derivatives of the enantiomers are separated based on their differential interactions with this chiral phase.

The Derivatization Imperative: A Necessary Evil

The causality behind this step is simple: to get the analyte into the gas phase, its boiling point must be lowered. This is achieved by masking the polar amine and carboxylic acid groups. A common two-step process involves:

  • Esterification: The carboxylic acid is converted to an ester (e.g., a methyl or propyl ester).

  • Acylation: The amine is converted to an amide (e.g., using trifluoroacetic anhydride or heptafluorobutyl chloroformate).[7]

While effective, this multi-step sample preparation is the method's Achilles' heel. It increases analysis time and, more critically, introduces the risk of racemization if conditions are not meticulously controlled, potentially yielding a falsely high reading for the enantiomeric impurity.[5][8]

Detailed Experimental Protocol: Chiral GC-MS

1. Instrumentation and Materials:

  • GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Column: Chirasil®-L-Val or similar.

  • Derivatization Reagents: Anhydrous 3M HCl in 1-Propanol, Heptafluorobutyric Anhydride (HFBA).

  • Solvents: Dichloromethane, Ethyl Acetate.

2. Derivatization Procedure:

  • Accurately weigh ~1 mg of the sample into a reaction vial.

  • Add 1 mL of 3M HCl in 1-Propanol. Seal the vial and heat at 110 °C for 30 minutes to form the propyl ester.

  • Evaporate the reagent to dryness under a stream of nitrogen.

  • Add 200 µL of Ethyl Acetate and 100 µL of HFBA. Seal and heat at 110 °C for 15 minutes to form the N-HFB-propyl ester derivative.

  • Cool the vial and evaporate the excess reagent. Reconstitute the residue in 1 mL of Dichloromethane for injection.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Start at 90 °C, hold for 2 min, ramp to 180 °C at 4 °C/min, hold for 5 min.

  • MS Transfer Line: 280 °C.

  • Ion Source: 230 °C (Electron Ionization).

  • Scan Range: 50-500 m/z.

GC_Analysis_Workflow cluster_derivatization Critical Derivatization Stage Sample Sample Weighing (~1 mg) Ester Step 1: Esterification (HCl in Propanol, 110°C) Sample->Ester Dry1 Evaporation (N₂) Ester->Dry1 Acyl Step 2: Acylation (HFBA, 110°C) Dry1->Acyl Dry2 Evaporation (N₂) Acyl->Dry2 Recon Reconstitution (Dichloromethane) Dry2->Recon Inject GC-MS Injection Recon->Inject

Caption: Workflow for Chiral GC Analysis Highlighting Derivatization.

Section 3: Chiral NMR Spectroscopy — An Absolute Measurement Tool

NMR spectroscopy offers a fundamentally different approach. Instead of physical separation, it distinguishes enantiomers by making them chemically non-equivalent in the NMR tube, allowing for direct quantification by signal integration.

Principle of Operation: Creating a Diastereomeric Environment

Enantiomers are indistinguishable in an achiral solvent. To resolve them, a chiral auxiliary is added. This can be a:

  • Chiral Derivatizing Agent (CDA): The CDA (e.g., Mosher's acid chloride) reacts covalently with the enantiomers to form two new diastereomeric compounds. These diastereomers have different spatial arrangements, and thus their corresponding nuclei (e.g., ¹H, ¹⁹F, or ³¹P) experience different magnetic environments, leading to separate, quantifiable signals in the spectrum.[9]

  • Chiral Solvating Agent (CSA): The CSA forms weak, non-covalent diastereomeric complexes with the enantiomers. This is advantageous as it is a non-destructive method, but the chemical shift differences (Δδ) are often smaller.

For our target molecule, a CDA that reacts with the primary amine is the most straightforward approach. ³¹P NMR, using a chiral phosphoric acid-based CDA, is particularly powerful as it provides a clean spectrum with well-separated signals.[9][10]

Experimental Protocol: ³¹P NMR with a Chiral Derivatizing Agent

1. Instrumentation and Materials:

  • NMR Spectrometer (≥ 400 MHz).

  • Chiral Derivatizing Agent: (R)- or (S)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP-H).

  • Coupling Agent: DCC (Dicyclohexylcarbodiimide) or similar.

  • Solvent: Anhydrous CDCl₃ or THF-d₈.

2. Sample Preparation:

  • In an NMR tube, dissolve ~5-10 mg of the synthesized amino acid in 0.5 mL of the deuterated solvent.

  • Add 1.1 equivalents of the chiral derivatizing agent (e.g., (R)-BNP-H) and 1.2 equivalents of the coupling agent.

  • Allow the reaction to proceed to completion at room temperature (monitor by TLC or a quick ¹H NMR). The amine group of the amino acid will form a phosphonamide with the CDA.

  • Acquire the ³¹P{¹H} (proton-decoupled) NMR spectrum.

3. Data Analysis:

  • The spectrum will show two distinct signals (peaks), one for the (R, L) diastereomer and one for the (R, D) diastereomer.

  • Carefully integrate the area under each peak (I_major and I_minor).

  • The enantiomeric excess (% ee) is calculated as: % ee = [(I_major - I_minor) / (I_major + I_minor)] * 100

Comparative Guide: Selecting the Right Tool for the Job

The choice of analytical method is a strategic decision based on the specific requirements of the analysis.

Quantitative Performance Comparison
FeatureChiral HPLCChiral GC-MSChiral NMR Spectroscopy
Principle Physical separation on a CSPPhysical separation of volatile derivativesChemical shift non-equivalence in a chiral environment
Sample Prep Minimal (dissolution)Extensive (multi-step derivatization)Moderate (single-step derivatization)
Sensitivity (LOQ) Excellent (~0.05 - 0.1%)Highest (< 0.05%)Good (~0.5 - 1%)
Precision (RSD%) Excellent (< 5%)Very Good (< 10%)Good (~5-10%)
Throughput HighLowMedium
Key Advantage Robustness, direct analysis, industry standardUnmatched sensitivity, mass confirmationAbsolute method, no calibration curve needed for % ee
Key Limitation Requires specific chiral columnsDerivatization risk (racemization, side-reactions)Lower sensitivity, higher sample concentration needed
Decision-Making Framework

Method_Selection Start Goal of Analysis? QC Routine QC & Release Testing? Start->QC Trace Trace Level (<0.1%) Quantitation? Start->Trace Absolute Absolute Method for Reference Standard? Start->Absolute QC->Trace No HPLC Chiral HPLC QC->HPLC Yes Trace->Absolute No GCMS Chiral GC-MS Trace->GCMS Yes Absolute->HPLC No NMR Chiral NMR Absolute->NMR Yes

Caption: Decision Tree for Selecting an Enantiomeric Purity Method.

Conclusion

For the validation of synthesized 2-Amino-3-(3-sulfanylphenyl)propanoic acid, Chiral HPLC stands out as the most balanced, robust, and widely accepted method for routine quality control and release testing. Its ability to perform direct analysis without derivatization minimizes sample manipulation errors and ensures high throughput.

Chiral GC-MS should be reserved for situations requiring the utmost sensitivity, such as in metabolite identification or trace-level impurity profiling, with the caveat that the derivatization method must be rigorously validated to preclude racemization.

Chiral NMR Spectroscopy serves as an invaluable tool for absolute quantification and for the characterization of primary reference standards. While less sensitive, its direct measurement of the enantiomeric ratio via integration provides a powerful orthogonal technique to confirm the results obtained from chromatographic methods.

Ultimately, a comprehensive validation strategy may employ HPLC as the primary workhorse, with NMR or GC-MS used as orthogonal methods to provide a deeper, more authoritative confirmation of enantiomeric purity, ensuring the final product is safe, effective, and of the highest quality.

References

  • CAT GmbH & Co. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]

  • Stepanova, E. V., et al. (2018). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. Retrieved from [Link]

  • Kajbaf, K., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids. Retrieved from [Link]

  • Gou, F., et al. (n.d.). A new 31P NMR method for the enantiomeric excess determination of alcohols, amines and amino acid esters. Academia.edu. Retrieved from [Link]

  • Barrio, P., et al. (2003). 31P NMR Spectroscopy as a Powerful Tool for the Determination of Enantiomeric Excess and Absolute Configurations of α-Amino Acids. Inorganic Chemistry. Retrieved from [Link]

  • Alam, M. K., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Retrieved from [Link]

  • Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. Retrieved from [Link]

  • Reddy, P. S., et al. (2016). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids. RSC Publishing. Retrieved from [Link]

  • University of Birmingham. (2016). Rapid determination of enantiomeric excess via NMR spectroscopy. Retrieved from [Link]

  • Bull, S. D., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Retrieved from [Link]

  • Armstrong, D. W., et al. (2018). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. ResearchGate. Retrieved from [Link]

  • Cook, C. W., et al. (n.d.). DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. Universities Space Research Association. Retrieved from [Link]

  • University of Birmingham. (2016). Rapid determination of enantiomeric excess via NMR spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Optical rotation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Stereochemistry of Amino Acids. Retrieved from [Link]

  • CAT GmbH & Co. (n.d.). Determination of optical purity of amino acids amino acid derivatives and peptides. Retrieved from [Link]

  • Zhamharyan, A.G., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-(3-sulfanylphenyl)propanoic acid. Retrieved from [Link]

  • Ghorbani-Choghamarani, A., & Norouzi, M. (2016). A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Zhang, Y., et al. (2014). Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: development and validation of the method. PubMed. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.